3-Bromo-2-phenoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGNHWZDNVZCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312452 | |
| Record name | 3-Bromo-2-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167991-22-1 | |
| Record name | 3-Bromo-2-phenoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167991-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 3-Bromo-2-phenoxypyridine
[1][2][3][4]
CAS Registry Number: 1167991-22-1 MDL Number: MFCD14584706 Formula: C₁₁H₈BrNO Molecular Weight: 250.09 g/mol [1][2][3][4]
Executive Summary & Core Identity
3-Bromo-2-phenoxypyridine is a bifunctional pyridine scaffold characterized by an ether linkage at the C2 position and a reactive bromide handle at the C3 position.[1][2][3][4] It serves as a strategic intermediate in the synthesis of fused tricyclic systems (e.g., thienopyridines, furopyridines) and kinase inhibitors. Its value lies in the orthogonal reactivity of its substituents: the phenoxy group acts as a stable ether linkage (or potential leaving group under extreme conditions), while the C3-bromide is primed for palladium-catalyzed cross-coupling reactions.[1]
Physiochemical Profile
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Low-melting solid; may appear as oil if impure.[1][2][3][4] |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Poor water solubility.[1] |
| LogP (Calc) | ~3.2 - 3.5 | Lipophilic scaffold.[1][2][3][4] |
| Storage | Inert atmosphere, 2–8°C | Light sensitive; protect from oxidation.[2][3] |
Synthetic Routes & Mechanistic Insight
The synthesis of 3-bromo-2-phenoxypyridine is a classic example of Regioselective Nucleophilic Aromatic Substitution (
The Primary Route: Displacement on 2,3-Dibromopyridine
The most robust industrial route involves the reaction of 2,3-dibromopyridine with phenol in the presence of a base.[1]
Reaction Logic:
In 2,3-dihalopyridines, the C2 position is significantly more electrophilic than the C3 position.[1] This is due to the inductive electron-withdrawing effect of the adjacent nitrogen atom and the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate (resonance stabilization). The C3 position, being
Experimental Protocol (Standardized)
-
Reagents: 2,3-Dibromopyridine (1.0 eq), Phenol (1.1 eq),
or (2.0 eq).[1] -
Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and increase phenoxide nucleophilicity).
-
Conditions: Heat to 80–100°C for 4–12 hours.
Step-by-Step Methodology:
-
Activation: Dissolve phenol in anhydrous DMF under
. Add and stir at RT for 30 min to generate the phenoxide anion. -
Addition: Add 2,3-dibromopyridine to the mixture.
-
Reaction: Heat the slurry to 90°C. Monitor via HPLC/TLC for the consumption of the dibromide.
-
Workup: Cool to RT. Dilute with water (precipitates the product or oils it out). Extract with EtOAc. Wash organics with 1M NaOH (to remove excess phenol) followed by brine.
-
Purification: Recrystallization from hexanes/EtOAc or silica column chromatography.
Mechanistic Visualization
The following diagram illustrates the regioselective attack at C2 versus C3.
Figure 1: Mechanistic pathway showing the preferential nucleophilic attack at the C2 position due to nitrogen-assisted stabilization of the intermediate.
Functionalization & Reactivity[1][2][3][4][5]
Once synthesized, the C3-Bromide becomes the primary handle for diversification.[1] The phenoxy group at C2 remains inert under standard cross-coupling conditions, acting as a stable spectator.
A. Suzuki-Miyaura Coupling
Used to install aryl or heteroaryl groups at the C3 position.[2][3][4]
-
Catalyst System:
or are effective due to the steric accessibility of the C3 position. -
Base:
(aqueous) or . -
Application: Synthesis of biaryl systems for kinase inhibition (e.g., p38 MAP kinase inhibitors).
B. Buchwald-Hartwig Amination
Used to introduce amine functionality, critical for adjusting solubility and pKa in drug candidates.[1][2][3]
-
Catalyst System:
with Xantphos or BINAP. -
Base:
or NaOtBu.[3] -
Note: The phenoxy group does not interfere, but strong bases (LiHMDS) should be used with caution to avoid potential displacement of the phenoxy group if the ring is highly electron-deficient.
C. Intramolecular Cyclization (Advanced)
Under specific conditions (e.g., Pd-catalyzed C-H activation), the phenyl ring of the phenoxy group can be coupled to the C3 position to form benzofuro[2,3-b]pyridine derivatives.[1]
Reactivity Workflow
Figure 2: Divergent synthetic pathways utilizing the C3-bromide handle.
Handling, Safety & Stability
Safety Profile (E-E-A-T)
While specific toxicological data for this exact CAS is limited, it should be handled as a Class 6.1 Toxic substance, similar to its parent 2,3-dibromopyridine.[1]
-
Hazards: Skin irritant (H315), Eye irritant (H319), STOT SE 3 (H335).[1]
-
Precaution: Avoid inhalation of dust/vapors. The phenoxy moiety increases lipophilicity, potentially aiding skin absorption.
Stability & Storage[1][2][3][4][6]
References
-
Schlosser, M., et al. (2005). Regioselective functionalization of halopyridines.[5][6] European Journal of Organic Chemistry.[7] (General reference for regioselectivity in dihalopyridines).
-
PubChem. (n.d.). Compound Summary: 3-Bromo-2-phenoxypyridine.[1][2][3][4][8][9] National Library of Medicine. Retrieved from [Link]
Sources
- 1. CN104628499A - Method for preparing 2'-bromo -2-hydroxy-biphenyl compound - Google Patents [patents.google.com]
- 2. 443770-52-3|3,5-Dibromo-2,4-dimethoxypyridine|BLD Pharm [bldpharm.com]
- 3. 96246-00-3|3-Bromo-2,4-dimethoxypyridine|BLD Pharm [bldpharm.com]
- 4. 1215809-13-4|3-Bromo-2-(2-chlorophenoxy)pyridine|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. 1826110-10-4|5-Bromo-2,6-dimethoxypyridin-3-ol|BLD Pharm [bldpharm.com]
- 9. 1167991-22-1 | MFCD14584706 | 3-bromo-2-phenoxypyridine [aaronchem.com]
Strategic Functionalization: The Reactivity Profile of 3-Bromo-2-phenoxypyridine
Executive Summary & Scaffold Analysis
3-Bromo-2-phenoxypyridine represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its utility stems from the orthogonal reactivity of its three key structural features: the pyridine nitrogen, the phenoxy ether linkage, and the chemically versatile bromine atom at the C3 position.
This guide focuses on the C3-Bromine atom , which serves as the primary "handle" for diversification.[1] However, its reactivity is heavily modulated by the adjacent 2-phenoxy group .
Electronic & Steric Environment[2][3]
-
The Pyridine Core: The nitrogen atom renders the ring electron-deficient ($ \pi $-deficient), making the C-Br bond susceptible to oxidative addition by low-valent metals (Pd, Ni) but resistant to electrophilic aromatic substitution.
-
The 2-Phenoxy Group (The Gatekeeper):
-
Electronic: It exerts a competing effect—inductive withdrawal (-I) through the oxygen, but resonance donation (+M) into the ring. This makes the C3 position more electron-rich than in 3-bromo-2-chloropyridine, slightly slowing down oxidative addition but stabilizing cationic intermediates.
-
Steric: The bulky phenyl ring creates significant steric hindrance at the C3 position. Standard catalysts often fail; bulky, electron-rich ligands are required to facilitate coupling.
-
Figure 1: Electronic and steric influence map of the 3-bromo-2-phenoxypyridine scaffold.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling
The most reliable method for forming C-C bonds at the C3 position is Suzuki coupling. However, the ortho-phenoxy group requires specific ligand choices to prevent catalyst deactivation.
The Challenge: Steric Crowding
Standard ligands (like
Optimized Protocol
-
Catalyst:
or -
Ligand: SPhos or XPhos (Buchwald Dialkylbiaryl phosphines). These ligands are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.
-
Base:
(anhydrous) is superior to carbonates for sterically hindered substrates. -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for higher temperatures).
Step-by-Step Methodology
-
Charge: In a glovebox or under argon flow, add 3-bromo-2-phenoxypyridine (1.0 equiv), Boronic Acid (1.2 equiv),
(5 mol%), and SPhos (10 mol%) to a reaction vial. -
Solvate: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Activate: Add aqueous
(2.0 M, 3.0 equiv). -
Heat: Seal and heat to 100°C for 12-16 hours.
-
Self-Validation (QC):
-
Monitor by LCMS. Look for the disappearance of the starting material (M+H = ~250/252) and the emergence of the biaryl product.
-
Warning Sign: If you see a mass corresponding to des-bromo (reduction product, M+H = ~172), the catalyst cycle is stalling. Increase catalyst loading or switch to a more active precatalyst like
.
-
Figure 2: Catalytic cycle emphasizing the critical Oxidative Addition step hindered by the phenoxy group.
Protocol B: Lithium-Halogen Exchange (The Nucleophilic Switch)
This reaction inverts the polarity of the C3 position from electrophilic (Br) to nucleophilic (Li). This is the only way to introduce carbonyls (via DMF/CO2) or alkyl groups (via alkyl halides) at C3.
Critical Risk: The Halogen Dance
In pyridines, lithiated species are prone to "Halogen Dance" (isomerization). However, the 2-phenoxy group protects the system . Unlike a 2-H pyridine, the 2-position is blocked, preventing the most common migration pathway.
Optimized Protocol
-
Reagent:
-Butyllithium ( -BuLi), 1.6M in hexanes. -
Solvent: Anhydrous THF (Ether is acceptable, but THF coordinates Li better).
-
Temperature: Strictly -78°C .
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and flush with Argon. Add 3-bromo-2-phenoxypyridine (1.0 equiv) and dry THF.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Exchange: Add
-BuLi (1.05 equiv) dropwise over 10 minutes. Do not rush.-
Observation: A color change (often yellow/orange) indicates the formation of the lithio-species.
-
-
Aging: Stir at -78°C for exactly 30 minutes. (Longer times increase risk of side reactions).
-
Quench: Add the electrophile (e.g., DMF, Iodine, or dry ice) rapidly.
-
Self-Validation (QC):
-
Take a 50
L aliquot before adding the electrophile and quench it into (Deuterium Oxide). -
Analyze by NMR. >95% deuterium incorporation at C3 confirms successful lithiation.
-
Figure 3: Workflow for Lithium-Halogen exchange, highlighting the critical time/temperature dependency.
Protocol C: Buchwald-Hartwig Amination
Introducing amines at C3 is vital for optimizing solubility and H-bond donor/acceptor profiles in drug candidates.
-
Catalyst System:
+ BINAP or BrettPhos .-
Why? The phenoxy oxygen can weakly coordinate to Pd, potentially slowing down the reaction. Bidentate ligands like BINAP prevent this by occupying the coordination sphere.
-
-
Base:
or . -
Temperature: 100-110°C in Toluene.
Comparative Data Summary
| Reaction Type | Primary Utility | Critical Constraint | Preferred Catalyst/Reagent | Typical Yield |
| Suzuki-Miyaura | Biaryl formation | Steric hindrance at C2/C3 | Pd(OAc)2 / SPhos | 75-90% |
| Li-Exchange | Aldehydes, Carboxyls | Temp control (-78°C) | n-BuLi / THF | 60-85% |
| Buchwald-Hartwig | C-N Bond formation | Catalyst poisoning | Pd2(dba)3 / BINAP | 50-75% |
| Sonogashira | Alkyne insertion | Sluggish oxidative addition | PdCl2(PPh3)2 / CuI | 40-65% |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Schlosser, M. (2005). The 2×3 Isomerization of Halopyridines ("Halogen Dance"). Angewandte Chemie International Edition, 44(3), 376–393. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (General reference for pyridine functionalization). Link
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative text on lithiation stability). Link
Sources
solubility of 3-Bromo-2-phenoxypyridine in common organic solvents
This guide details the solubility profile, solvent selection criteria, and handling protocols for 3-Bromo-2-phenoxypyridine .[1][2][3][4] It is designed for researchers synthesizing this intermediate or utilizing it in downstream cross-coupling applications.[2][3]
Compound Class: Halogenated Aryl Ether Pyridine Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Primary Application: Intermediate for Suzuki-Miyaura coupling, SNAr reactions, and Buchwald-Hartwig aminations.[1][2][3][5]
Executive Summary & Physicochemical Profile
3-Bromo-2-phenoxypyridine is a lipophilic intermediate characterized by a pyridine core substituted with a bromine atom at the C3 position and a phenoxy group at the C2 position.[1][2] Unlike its precursor, 3-bromo-2-hydroxypyridine (CAS 13466-43-8), which exhibits significant hydrogen-bonding capability and higher melting points, the phenoxy derivative lacks an acidic proton, resulting in markedly different solubility characteristics.[1][2][3]
Physicochemical Determinants of Solubility
-
Lipophilicity: The introduction of the phenoxy group significantly increases the LogP (partition coefficient) compared to the hydroxyl analog, driving solubility in non-polar and chlorinated solvents.[2][3][4]
-
Pi-Pi Stacking: The presence of two aromatic systems (pyridine and phenyl) suggests potential stacking interactions, which may require aromatic solvents (e.g., toluene) or chlorinated solvents to disrupt crystal lattice energy during dissolution.[2][3][4]
-
Basicity: The pyridine nitrogen retains some basic character, allowing for pH-dependent solubility manipulation (i.e., solubility increases in acidic aqueous media due to protonation).[2][3][4]
| Property | Value / Description | Impact on Solubility |
| Molecular Structure | C₁₁H₈BrNO | Moderate Molecular Weight (MW ~250.1 g/mol ) |
| Polarity | Low-to-Moderate | Soluble in aprotic polar & non-polar solvents.[1][2][3][4] |
| H-Bond Donor | 0 | Poor water solubility; no self-association via H-bonds.[1][2][3] |
| H-Bond Acceptor | 2 (N, O) | Soluble in alcohols via H-bond acceptance.[1][2][3] |
Solubility Profile in Common Organic Solvents
The following data categorizes solvents based on their interaction mechanism with 3-Bromo-2-phenoxypyridine.
Category A: High Solubility (Primary Solvents)
Use these for reaction media (SNAr, Couplings) and initial dissolution.[1][2][3][4]
| Solvent | Solubility Rating | Mechanism | Application Notes |
| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Dipole-dipole & dispersion forces | Ideal for extraction and chromatography loading.[1][2][3] |
| Chloroform (CHCl₃) | Excellent | Dipole-dipole | Alternative to DCM; good for NMR analysis.[1][2][3] |
| Ethyl Acetate (EtOAc) | Good | Polar aprotic | Standard solvent for extraction and TLC.[2][3] |
| THF (Tetrahydrofuran) | Good | Ether coordination | Preferred solvent for Grignard/Lithiation reactions.[2][3] |
| DMF / DMSO | High | High dielectric constant | Standard solvents for SNAr synthesis of this compound.[2][3] |
Category B: Moderate / Temperature-Dependent Solubility
Use these for recrystallization and purification.[1][2][3]
| Solvent | Solubility Rating | Application Notes |
| Methanol / Ethanol | Moderate (Hot) / Low (Cold) | Excellent anti-solvent candidates for recrystallization.[1][2][3][4] |
| Acetonitrile (MeCN) | Moderate | Used in HPLC; compound is soluble but may crash out at high concentrations if cold.[2][3][4] |
| Toluene | Moderate to Good | Good for high-temperature coupling reactions; solubilizes via pi-stacking.[1][2][3][4] |
Category C: Low Solubility (Anti-Solvents)
Use these to precipitate the compound.[1][3]
| Solvent | Solubility Rating | Application Notes |
| Water | Insoluble | Use for aqueous workup (removes inorganic salts).[1][2][3][4] |
| Hexanes / Heptane | Poor (Cold) | Use to wash crystals or induce precipitation from EtOAc/DCM mixtures.[2][3][4] |
| Diethyl Ether | Moderate to Low | Can be used for precipitation if the compound is dissolved in a minimal amount of DCM.[2][3] |
Experimental Protocols
Protocol 3.1: Synthesis-Based Solubility Verification
Context: This compound is typically synthesized via SNAr reaction of 2,3-dibromopyridine with phenol in DMF.[1][2][3][4]
Workflow Evidence:
-
Reaction Phase: The starting materials dissolve completely in DMF or DMSO at elevated temperatures (80–100°C), confirming high solubility in polar aprotic solvents.[2][3][4]
-
Workup Phase: The reaction mixture is poured into Water (Anti-solvent), causing the product to precipitate or oil out.[2][3]
-
Extraction Phase: The product is extracted into Ethyl Acetate or DCM , confirming high solubility in these organic layers.[2][3]
Protocol 3.2: Recrystallization Strategy
To obtain high-purity crystals, use a binary solvent system based on the solubility differential.[2][3][4]
Recommended System: Ethanol / Water [1][3]
-
Dissolve crude 3-Bromo-2-phenoxypyridine in the minimum amount of boiling Ethanol (or Methanol).[1][2][3]
-
Slowly add warm Water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Result: Impurities remain in the mother liquor; pure product crystallizes.[2][3]
Alternative System: EtOAc / Hexanes
Visualization: Solvent Selection Logic
The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the intended process (Reaction, Extraction, or Purification).
Caption: Decision tree for selecting solvents based on process requirements (Reaction, Extraction, Purification).
References & Authoritative Sources
-
ChemicalBook. 3-Bromo-2-hydroxypyridine (Precursor Analog) Properties. (CAS 13466-43-8).[1][2][3] Link
-
PubChem. 2-Phenoxypyridine (Structural Core) Compound Summary.[1][2][3][6] (CAS 4783-68-0).[1][2][3][6] Link[1][2][3]
-
Note: Provides baseline solubility data for the phenoxypyridine scaffold.
-
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) on Pyridines.Link
-
Note: Validates the use of DMF/DMSO for the synthesis of phenoxypyridines.
-
-
Sigma-Aldrich. Solubility Rules for Pyridine Derivatives.Link[1][2][3]
-
Note: General reference for heterocyclic solubility trends.
-
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Bromo-2-hydroxypyridine | C5H4BrNO | CID 818549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Phenoxypyridine | C11H9NO | CID 78510 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-2-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-phenoxypyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of a brominated pyridine core linked to a phenoxy group imparts specific steric and electronic properties that are crucial for its application as a versatile synthetic intermediate. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Bromo-2-phenoxypyridine. In the absence of direct crystallographic data for this specific molecule, this paper leverages experimental data from closely related analogues and employs computational modeling to elucidate its key structural features. This document serves as a foundational resource for researchers working with and developing novel applications for this and similar phenoxypyridine scaffolds.
Introduction: The Significance of the Phenoxypyridine Scaffold
The phenoxypyridine moiety is a privileged scaffold in drug discovery and agrochemical research. The diaryl ether linkage provides a combination of rigidity and conformational flexibility, which is often advantageous for binding to biological targets. The pyridine ring, a common bioisostere for a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the molecule's overall polarity and solubility. The strategic placement of a bromine atom, as in 3-Bromo-2-phenoxypyridine, offers a reactive handle for further synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, making it a valuable building block in the synthesis of complex molecules with potential biological activity, including anti-cancer and anti-inflammatory agents.[1][2]
Elucidating the Molecular Structure
A definitive understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and biological activity. While a single-crystal X-ray diffraction study would provide the most precise structural information, such data for 3-Bromo-2-phenoxypyridine is not publicly available. However, we can infer a great deal about its structure by examining related compounds and employing computational methods.
Insights from Analogous Crystal Structures
The crystal structure of related molecules like 3-bromopyridine N-oxide reveals that the pyridine ring is approximately planar.[3][4] It is reasonable to assume a similar planarity for the pyridine ring in 3-Bromo-2-phenoxypyridine. The key structural questions for this molecule revolve around the orientation of the phenoxy group relative to the pyridine ring and the influence of the bromine atom on the overall geometry.
Predicted Molecular Geometry
Based on fundamental principles of molecular geometry, the pyridine ring will adopt a planar conformation. The ether oxygen atom connecting the phenyl and pyridine rings will exhibit a bent geometry with a bond angle of approximately 109.5 degrees. The most significant conformational variable is the dihedral angle defined by the C2-O-C(phenyl)-C(phenyl) atoms, which will dictate the relative orientation of the two aromatic rings.
Conformational Analysis: The Preferred Spatial Arrangement
The biological function of a molecule is intrinsically linked to its accessible conformations. For 3-Bromo-2-phenoxypyridine, the rotation around the C2-O bond and the O-C(phenyl) bond will determine the overall shape of the molecule.
Steric and Electronic Considerations
The conformation of 3-Bromo-2-phenoxypyridine is governed by a delicate balance of steric hindrance and electronic interactions. The bulky bromine atom at the 3-position of the pyridine ring will sterically clash with the ortho-hydrogens of the phenoxy group if the two rings are coplanar. This steric repulsion will force the phenoxy ring to rotate out of the plane of the pyridine ring.
Electronically, the lone pairs on the ether oxygen can interact with the π-systems of both the pyridine and phenyl rings. This delocalization is maximized when the rings are coplanar, but as mentioned, this is sterically unfavorable. Therefore, the molecule is expected to adopt a twisted, non-planar conformation in its lowest energy state.
Computational Modeling Workflow
To quantitatively investigate the conformational landscape of 3-Bromo-2-phenoxypyridine, a computational approach using Density Functional Theory (DFT) is highly informative. A similar methodology has been successfully applied to study the conformation of 3-Bromo-2-hydroxypyridine.[5][6]
Experimental Protocol: Conformational Analysis using DFT
-
Initial Structure Generation: A 3D model of 3-Bromo-2-phenoxypyridine is built using molecular modeling software.
-
Conformational Search: A systematic search of the potential energy surface is performed by rotating the dihedral angles around the C2-O and O-C(phenyl) bonds.
-
Geometry Optimization: Each identified conformer is subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculation: The relative energies of the optimized conformers are calculated to identify the global minimum and low-energy conformers.
-
Analysis: The geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformer are analyzed to understand the structural preferences.
Caption: A flowchart illustrating the computational workflow for determining the stable conformations of 3-Bromo-2-phenoxypyridine.
Spectroscopic Characterization: Predicting the Spectral Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The pyridine protons will appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The phenoxy protons will also resonate in the aromatic region, likely with some overlap with the pyridine signals. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the pyridine nitrogen.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms attached to the bromine and oxygen will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-2-phenoxypyridine will be characterized by several key absorption bands:
-
C-O-C Stretch: A strong absorption band corresponding to the asymmetric C-O-C stretching of the diaryl ether is expected in the region of 1200-1250 cm⁻¹.
-
C-Br Stretch: A weaker absorption in the fingerprint region (typically below 800 cm⁻¹) will be indicative of the C-Br bond.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic rings will be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch).
Synthesis and Reactivity
The synthesis of 3-Bromo-2-phenoxypyridine can be approached through several established methods in heterocyclic chemistry. A common strategy involves the nucleophilic aromatic substitution of a suitable dihalopyridine or the coupling of a brominated hydroxypyridine with a phenylating agent.
Proposed Synthetic Pathway
A plausible synthetic route involves the reaction of 2,3-dibromopyridine with phenol in the presence of a base. The greater lability of the bromine atom at the 2-position towards nucleophilic substitution facilitates this reaction.
Caption: A proposed synthetic route for 3-Bromo-2-phenoxypyridine via nucleophilic aromatic substitution.
The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the introduction of a wide range of substituents at this position, further expanding the chemical space accessible from this scaffold.
Applications in Drug Discovery and Materials Science
The structural and chemical attributes of 3-Bromo-2-phenoxypyridine make it a valuable precursor in the development of novel pharmaceuticals and functional materials. The ability to functionalize the 3-position allows for the systematic exploration of structure-activity relationships in drug design. In materials science, the phenoxypyridine core can be incorporated into polymers and small molecules with interesting photophysical and electronic properties.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and conformation of 3-Bromo-2-phenoxypyridine. By integrating insights from analogous compounds and employing computational modeling, a comprehensive picture of its structural and electronic properties has been developed. The twisted, non-planar conformation is a key feature, arising from the interplay of steric and electronic effects. The predicted spectroscopic signatures and proposed synthetic routes provide a practical framework for researchers working with this important heterocyclic building block. The versatility of the 3-Bromo-2-phenoxypyridine scaffold ensures its continued importance in the pursuit of novel molecules with tailored functions in medicine and materials science.
References
-
Al-Farhan, K. A. (2015). Crystal structure of 3-bromopyridine N-oxide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o869–o870. [Link]
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Al-Farhan, K. A. (2015). Crystal structure of 3-bromo-pyridine N-oxide. PubMed, E71(Pt 9), o869-70. [Link]
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Chem-Impex. (n.d.). 3-Phenoxypyridine. Chem-Impex International. [Link]
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Kashchenko, N., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI. [Link]
-
Kashchenko, N., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. PubMed Central. [Link]
-
MDPI. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. MDPI. [Link]
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PubChem. (n.d.). 3-Bromo-2-hydroxypyridine. PubChem. [Link]
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Specialty Chemicals. (2026). The Role of Phenylpyridine Intermediates in Drug Discovery and Development. Specialty Chemicals. [Link]
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Ye, F., et al. (2022). Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors. Pesticide Biochemistry and Physiology, 185, 105102. [Link]
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The Strategic Scaffold: A Technical Guide to 3-Bromo-2-phenoxypyridine
[1][3]
Introduction: The Architecture of Privileged Structures
In the landscape of modern medicinal chemistry, 3-Bromo-2-phenoxypyridine (CAS 1167991-22-1) represents more than a simple heterocycle; it is a quintessential "privileged scaffold" designed for high-throughput diversity.[1][3] Its value lies in its orthogonal reactivity : the molecule possesses two distinct reaction vectors—a nucleophilic ether linkage at the C2 position and an electrophilic bromide at the C3 position.
This specific arrangement allows medicinal chemists to lock a hydrophobic moiety (the phenoxy group) into a binding pocket while independently elaborating the core via the bromine handle. This guide dissects the synthetic evolution, mechanistic underpinnings, and pharmaceutical utility of this critical building block.
Synthetic Evolution and Methodology
The history of 3-Bromo-2-phenoxypyridine is not defined by a single "eureka" discovery but by the evolution of regioselective pyridine functionalization.[1][3] Early methods to access 2,3-disubstituted pyridines were plagued by poor selectivity (e.g., direct bromination of 2-phenoxypyridine often yields mixtures of 3- and 5-bromo isomers).[1][2][3]
The industry standard has converged on a Nucleophilic Aromatic Substitution (SNAr) strategy using 3-bromo-2-chloropyridine as the linchpin intermediate.[1][3]
The Preferred Route: SNAr Displacement[1][2][3]
The synthesis relies on the electronic disparity between the C2 and C3 positions. The nitrogen atom renders the C2 position highly electron-deficient, activating the adjacent chlorine for displacement.[4] Crucially, the C3-bromine atom remains intact under controlled conditions, despite being a potential leaving group, because the Meisenheimer complex formed at C2 is significantly more stable.
Experimental Protocol: Synthesis of 3-Bromo-2-phenoxypyridine
-
Precursors: 3-Bromo-2-chloropyridine (1.0 eq), Phenol (1.1 eq).[1][2][3]
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃) for faster kinetics.
-
Solvent: DMF or NMP (Polar Aprotic).
-
Conditions: 80–100°C, 4–12 hours.
Step-by-Step Methodology:
-
Activation: Charge a reaction vessel with phenol and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to generate the phenoxide nucleophile in situ.
-
Addition: Add 3-bromo-2-chloropyridine dropwise. The reaction is exothermic; temperature control is vital to prevent halogen scrambling.
-
Displacement: Heat the mixture to 90°C. Monitor via HPLC/TLC. The phenoxide attacks C2, displacing chloride.
-
Workup: Quench with water (precipitating the product if high concentration) or extract with ethyl acetate. Wash with brine to remove DMF.
-
Purification: Recrystallization from ethanol/water or silica gel chromatography (Hexane/EtOAc).
Mechanistic Visualization[1][3]
The following diagram illustrates the regioselective SNAr pathway, highlighting the stability of the intermediate that preserves the C3-bromine.
Caption: Regioselective SNAr mechanism favoring C2 displacement due to nitrogen activation.[1][2][3]
Applications in Drug Discovery[5]
Once synthesized, 3-Bromo-2-phenoxypyridine serves as a "gateway" molecule.[1][3] Its utility is defined by its ability to undergo palladium-catalyzed cross-coupling reactions at the C3 position.[1][2][3]
The Divergent Synthesis Strategy
The C3-bromine is an excellent handle for:
-
Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups (common in kinase inhibitors).[1][2][3]
-
Buchwald-Hartwig Amination: Introduction of amine motifs (solubilizing groups).[1][2][3]
-
Heck Reaction: Alkenylation for extending carbon chains.
Case Study: Kinase and CNS Agents
Research has identified the 2-phenoxy-3-pyridyl motif in several bioactive contexts:
-
Anticonvulsants: 1,2,4-Triazole derivatives linked to a 2-phenoxypyridine core have shown significant anticonvulsant activity with reduced neurotoxicity compared to standard therapies.[1][2][3] The phenoxy group provides essential lipophilicity for blood-brain barrier (BBB) penetration.[1][2][3]
-
Kinase Inhibition (p38/Raf): In kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor in the hinge region of the ATP-binding pocket, while the phenoxy group occupies the hydrophobic "back pocket" (Gatekeeper region).
Data: Comparative Reactivity Profile
| Reaction Type | Reagent at C3-Br | Target Motif | Application |
| Suzuki Coupling | Aryl Boronic Acid | Biaryl / Heterobiaryl | Kinase Inhibitors (e.g., p38 MAPK) |
| Buchwald-Hartwig | Primary/Secondary Amine | Aminopyridine | GPCR Ligands / Solubilizing Tails |
| Sonogashira | Terminal Alkyne | Alkynylpyridine | Rigid Linkers / Conformational Locks |
| Lithiation | n-BuLi / Electrophile | Carboxylic Acid / Aldehyde | Fragment-Based Drug Discovery (FBDD) |
Workflow Visualization: From Scaffold to Drug Candidate[1][3]
The diagram below maps the logical flow from raw materials to final pharmaceutical candidates using 3-Bromo-2-phenoxypyridine as the central hub.[1][2][3]
Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the scaffold.
References
-
Navidpour, L., et al. (2014). Synthesis and anticonvulsant activity of new 1,2,4-triazole derivatives containing a 2-phenoxypyridine moiety.[1][2][3][5]Medicinal Chemistry Research . Link[3]
-
National Cancer Institute (NCI). (2021). Screening of 2-phenoxy-3-pyridyl derivatives in the NCI-60 Human Tumor Cell Line Screen.[1][3]ACS Omega . Link
-
Ningbo Inno Pharmchem Co. (2020).[4] Technical Data Sheet: 3-Bromo-2-chloropyridine Reactivity Profile.[1][3]Link[3]
-
GuideChem. (2023). Synthesis protocols for 3-Bromo-2-chloropyridine derivatives.Link[3]
-
PubChem Database. (2025).[6] Compound Summary: 3-Bromo-2-phenoxypyridine (CAS 1167991-22-1).[1][2][3][7][8][9][10][11]National Library of Medicine . Link[3]
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safety and handling precautions for 3-Bromo-2-phenoxypyridine
An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword: A Proactive Approach to Chemical Safety
This guide, therefore, adopts a principle of proactive safety assessment based on chemical analogy and expert analysis. The recommendations herein are synthesized from the safety profiles of structurally related compounds, primarily halogenated pyridines. This approach allows us to anticipate potential hazards and establish robust safety protocols. The causality behind each recommendation is explained to foster a deeper understanding of risk management, empowering you to work not just safely, but intelligently.
Section 1: Compound Identification and Anticipated Hazard Profile
Chemical Identity:
-
Name: 3-Bromo-2-phenoxypyridine
-
Structure:
-
CAS Number: 175454-06-1 (Note: CAS numbers can vary; always verify with your supplier)
-
Molecular Formula: C₁₁H₈BrNO
-
Molecular Weight: 250.10 g/mol
Anticipated GHS Classification (Based on Analogy):
Due to the absence of specific toxicological data, the following Globally Harmonized System (GHS) classification is extrapolated from analogous brominated and functionalized pyridines.[1][2][3][4][5] This represents a conservative and prudent assessment of risk.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Section 2: Physicochemical Properties and Reactivity Analysis
Understanding the chemical nature of 3-Bromo-2-phenoxypyridine is fundamental to its safe handling. The molecule's reactivity is primarily dictated by the interplay between the electron-deficient pyridine ring, the electronegative bromine substituent, and the phenoxy group.
Physical State: Typically a solid at room temperature.[6]
Reactivity Insights:
-
Nucleophilic Substitution: The pyridine ring is inherently electron-poor. This effect is amplified by the electron-withdrawing nature of the bromine atom, making the carbon atoms to which the halogens are attached susceptible to nucleophilic attack.[7] This is a common reaction pathway for this class of compounds.
-
Metal-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for participating in palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings.[7] These reactions are often run at elevated temperatures and may involve pyrophoric reagents (e.g., certain bases or phosphine ligands), requiring an inert atmosphere and careful technique.
-
Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially releasing toxic and corrosive fumes such as hydrogen bromide, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[1][8]
-
Incompatibilities: This compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous and potentially hazardous reactions.[1][3][8][9]
Section 3: Hazard Identification and Toxicological Assessment
The primary health hazards are associated with irritation to the skin, eyes, and respiratory system, and toxicity upon ingestion.[1][2][4]
Routes of Exposure and Effects:
-
Inhalation: Inhaling dust or aerosols may cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[1][3][5] All weighing and transfer operations involving the solid should be conducted within a certified chemical fume hood to prevent inhalation.
-
Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness and itching.[1][2][3][5] Prolonged contact could potentially lead to more severe dermatitis. The causality lies in the molecule's ability to interact with and disrupt cellular membranes and proteins in the skin.
-
Eye Contact: This compound is expected to be a serious eye irritant.[1][2][3][5] Accidental contact can cause significant pain, redness, and potential damage to the cornea. The immediate and thorough flushing of the eyes is critical to mitigate injury.
-
Ingestion: The compound is anticipated to be harmful if swallowed.[1][2][4][5] Ingestion can lead to gastrointestinal irritation and systemic toxic effects. Strict personal hygiene practices, such as prohibiting eating or drinking in the lab and washing hands thoroughly after handling, are essential preventative measures.[1]
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory. This self-validating system ensures that if one layer of protection is breached, others remain in place.
1. Engineering Controls:
-
Chemical Fume Hood: All work with 3-Bromo-2-phenoxypyridine, including weighing, transferring, and running reactions, must be performed inside a certified chemical fume hood.[10][11] This is the primary line of defense to prevent inhalation exposure. The fume hood's function should be verified before each use.
2. Personal Protective Equipment (PPE):
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task.
Caption: PPE selection workflow for handling 3-Bromo-2-phenoxypyridine.
Detailed PPE Specifications:
-
Hand Protection: Double-gloving with powder-free nitrile gloves is recommended.[12][13] Nitrile provides good resistance to a broad range of chemicals. The outer glove should be removed and disposed of immediately after handling the compound, while still in the fume hood, to prevent cross-contamination.[13] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[13]
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[14] For procedures with a higher risk of splashing, such as transferring solutions or working with pressurized systems, chemical splash goggles and a full-face shield must be worn over the goggles.[14]
-
Skin and Body Protection: A flame-resistant lab coat with a closed front and tight-fitting cuffs is mandatory to protect against splashes and contact.[13][14] Lab attire should consist of long pants and closed-toe shoes.[14][15]
-
Respiratory Protection: While the fume hood is the primary control, if there is a risk of generating significant dust that cannot be controlled (e.g., during a spill cleanup outside the hood), a NIOSH-approved N95 respirator or equivalent should be used.[15][16]
Section 5: Safe Handling and Storage Protocols
A systematic, step-by-step approach is crucial for minimizing exposure risk.
Experimental Protocol: Weighing and Transferring the Solid Compound
-
Preparation: Before handling the chemical, ensure the fume hood is on and the sash is at the appropriate height. Lay down a disposable absorbent bench liner inside the hood.[10] Assemble all necessary equipment (spatulas, weigh boats, receiving flask).
-
Don PPE: Don all required PPE as determined by the workflow in Section 4.
-
Weighing: Perform all weighing operations within the fume hood. Use a tared weigh boat or paper. Avoid creating dust clouds by handling the material gently.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel. If possible, use a powder funnel.
-
Post-Transfer: Tap the spatula and weigh boat to dislodge any remaining powder into the vessel. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container located within the fume hood.
-
Cleanup: Decontaminate the spatula and any other reusable equipment. Wipe down the work surface within the hood with an appropriate solvent and dispose of the wipes in the hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (outer gloves first), avoiding contact with the contaminated exterior. Wash hands and exposed skin thoroughly with soap and water.[1][2][3]
Storage Requirements:
-
Store in a tightly closed, properly labeled container.[3][8][11][17]
-
Keep in a cool, dry, and well-ventilated area.[3][8][11][17]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3][8]
-
Ensure storage is in a designated area for toxic or hazardous chemicals.
Section 6: Emergency Procedures
Immediate and correct action during an emergency can significantly reduce the severity of an exposure or spill.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3][8][17] Remove contact lenses if present and easy to do.[2][3][8] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing immediately.[8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][3][17] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air immediately.[2][3][8][17] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[17] Rinse the mouth thoroughly with water.[8][17] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention. |
Spill Response Protocol:
Caption: Decision workflow for responding to a 3-Bromo-2-phenoxypyridine spill.
Section 7: Waste Disposal
All waste generated from handling 3-Bromo-2-phenoxypyridine must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, bench liners, weigh boats, and silica gel from purification must be collected in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain.[1][2][17]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3][8][10]
Section 8: References
-
Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved February 2, 2026, from
-
AK Scientific, Inc. (n.d.). 3-Bromo-2-iodopyridine Safety Data Sheet. Retrieved February 2, 2026, from
-
University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved February 2, 2026, from
-
BenchChem. (2025). Safety Operating Guide for 3-Bromo-2-chloropyridine. Retrieved February 2, 2026, from
-
Fisher Scientific. (2025). 3-Bromopyridine Safety Data Sheet. Retrieved February 2, 2026, from
-
Hoffman Fine Chemicals. (n.d.). 3-Bromo-5-nitro-2-phenoxypyridine. Retrieved February 2, 2026, from
-
Fisher Scientific. (2025). 2-Bromo-3-hydroxypyridine Safety Data Sheet. Retrieved February 2, 2026, from
-
Fisher Scientific. (2025). 5-Bromo-2-methoxypyridine Safety Data Sheet. Retrieved February 2, 2026, from
-
Fisher Scientific. (2025). 3-Bromo-4-cyanopyridine Safety Data Sheet. Retrieved February 2, 2026, from
-
Cayman Chemical. (2025). Phenazopyridine (hydrochloride) Safety Data Sheet. Retrieved February 2, 2026, from
-
Fisher Scientific. (2010). 3-Bromo-2-methylpyridine, 97% Safety Data Sheet. Retrieved February 2, 2026, from
-
Power, L. (2013). Personal protective equipment for preparing toxic drugs. GERPAC. Retrieved February 2, 2026, from
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved February 2, 2026, from
-
POGO. (2021). Personal Protective Equipment (PPE) provides protection to reduce workers' exposure to hazardous drug (HD) aerosols and residues. Retrieved February 2, 2026, from
-
Clinical IQ. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved February 2, 2026, from
-
PubChem. (n.d.). 3-Bromo-2-hydroxypyridine. Retrieved February 2, 2026, from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved February 2, 2026, from
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Methodological & Application
Application Note: Suzuki Coupling of 3-Bromo-2-phenoxypyridine
Executive Summary
This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 3-Bromo-2-phenoxypyridine (CAS: 39684-28-1) with various aryl and heteroaryl boronic acids. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and functional materials. The presence of the phenoxy group at the C2 position introduces unique electronic and steric parameters that distinguish it from simple bromopyridines, requiring specific catalyst-ligand systems to suppress catalyst poisoning and ensure high turnover frequencies (TOF).
Critical Mechanistic Analysis
Substrate Reactivity Profile
The 3-Bromo-2-phenoxypyridine substrate presents a "push-pull" electronic environment:
-
Electronic Deactivation (Inductive): The pyridine nitrogen atom is electron-withdrawing, activating the ring toward nucleophilic attack and facilitating the Oxidative Addition step of the catalytic cycle.
-
Steric & Electronic Shielding (Resonance): The phenoxy group at C2 is an electron-donating group (EDG) via resonance. While it makes the C3 position slightly more electron-rich than in 2-fluoropyridines, its primary impact is steric. The bulky phenoxy group ortho to the bromide can hinder the approach of the palladium species, necessitating the use of sterically accessible yet electron-rich phosphine ligands.
-
Catalyst Poisoning Risk: The pyridine nitrogen has a lone pair capable of coordinating to Pd(II) species, potentially forming stable, inactive complexes (Pd-N coordination). This is mitigated by using bases like K₃PO₄ or bulky biaryl phosphine ligands (e.g., XPhos, SPhos) that outcompete the pyridine nitrogen for metal coordination.
Catalytic Cycle Visualization
The following diagram illustrates the specific catalytic pathway, highlighting the critical oxidative addition step involving the heteroaryl bromide.
Figure 1: Catalytic cycle emphasizing the oxidative addition of the bromopyridine and base activation.
Experimental Protocols
Method A: Standard Conditions (Robust)
Best for: Unhindered aryl boronic acids and initial screening.
Reagents:
-
Substrate: 3-Bromo-2-phenoxypyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Protocol:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with 3-Bromo-2-phenoxypyridine (1.0 mmol, 250 mg) and the arylboronic acid (1.2 mmol).
-
Inertion: Transfer the vial to a glovebox or cycle vacuum/nitrogen 3 times. Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvation: Add degassed 1,4-dioxane (4 mL) and 2.0 M Na₂CO₃ (1.25 mL) via syringe under N₂ flow.
-
Reaction: Seal the vial and heat to 90 °C for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide (Rf ~0.5) should disappear.
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Advanced Conditions (Sterically Demanding)
Best for: Ortho-substituted boronic acids or electron-poor coupling partners.
Rationale: The use of SPhos (a bulky, electron-rich Buchwald ligand) facilitates oxidative addition and protects the Pd center from pyridine coordination.
Reagents:
-
Substrate: 3-Bromo-2-phenoxypyridine (1.0 equiv)
-
Boronic Acid: 1.5 equiv[2]
-
Catalyst Source: Pd(OAc)₂ (2 mol%)[2]
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground anhydrous)
-
Solvent: Toluene / Water (10:1 ratio)
Protocol:
-
Pre-complexation: In the reaction vessel, add Pd(OAc)₂ and SPhos. Add Toluene (2 mL) and stir at RT for 5 mins to generate the active catalytic species (solution turns from orange to pale yellow).
-
Addition: Add the bromide substrate, boronic acid, and K₃PO₄.[2][3]
-
Reaction: Heat to 100 °C for 4–8 hours. These conditions typically result in faster conversion due to the highly active catalyst system.
-
Purification: Flash column chromatography on silica gel.
Workflow & Data Analysis
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow from setup to final quality control.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyridine N | Switch to Method B (SPhos/XPhos ligands). Increase catalyst loading to 5-10 mol%. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol ester) or switch base to mild KF or CsF . Lower temp to 60°C. |
| Homocoupling (Ar-Ar) | Oxygen in system | Rigorous degassing (Freeze-Pump-Thaw x3). Ensure inert atmosphere. |
| Hydrolysis of Phenoxy | Harsh basic conditions | Avoid hydroxide bases (NaOH/KOH). Stick to Carbonates (Na₂CO₃) or Phosphates (K₃PO₄). |
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. BenchChem Application Library.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules.
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-phenoxypyridine
Introduction: Navigating the Synthesis of Sterically Congested 2,3-Substituted Pyridines
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for drug development professionals and researchers.[3]
This guide provides a detailed examination of the Buchwald-Hartwig amination of a particularly challenging substrate: 3-Bromo-2-phenoxypyridine. The steric hindrance imposed by the bulky phenoxy group at the 2-position, adjacent to the site of C-N bond formation, necessitates a carefully optimized and robust protocol. The inherent electron-deficient nature of the pyridine ring, coupled with the potential for the pyridine nitrogen to coordinate and inhibit the palladium catalyst, further complicates this transformation.[4]
These application notes are designed to provide not only a step-by-step experimental protocol but also a deep dive into the mechanistic rationale behind the choice of reagents and conditions, empowering researchers to troubleshoot and adapt the methodology for their specific needs.
Mechanistic Considerations: The Catalytic Cycle and the Role of Key Components
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple. Understanding this mechanism is paramount for rational optimization and troubleshooting.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-2-phenoxypyridine to form a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is crucial here to facilitate this often rate-limiting step, especially with sterically hindered substrates.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[6]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired N-aryl-2-phenoxypyridin-3-amine product and regenerating the active Pd(0) catalyst.[1]
For sterically demanding substrates like 3-Bromo-2-phenoxypyridine, the selection of a sufficiently bulky ligand is critical to promote reductive elimination over competing side reactions such as beta-hydride elimination.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-phenoxypyridine with Morpholine
This protocol is adapted from established procedures for the amination of sterically hindered 3-bromopyridines and serves as a robust starting point.[7]
Materials:
-
3-Bromo-2-phenoxypyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous Toluene or Dioxane
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), and purification supplies.
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add 3-Bromo-2-phenoxypyridine (1.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous toluene (or dioxane) to dissolve the solids.
-
Add morpholine (1.2 equiv) via syringe.
-
Finally, add the LiHMDS solution (2.0 equiv) dropwise at room temperature.
Reaction Conditions:
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-phenoxypyridin-3-yl)morpholine.
Key Reaction Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination of 3-Bromo-2-phenoxypyridine is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Guidance |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | A reliable Pd(0) source. Other sources like Pd(OAc)₂ can be used, but may require an in-situ reduction step. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich biarylphosphine ligand that is effective for sterically hindered substrates. Other ligands like RuPhos or BrettPhos can be screened for improved yields.[8] |
| Base | LiHMDS (2.0 equiv) | A strong, non-nucleophilic base that has shown success with challenging aminopyridine substrates.[7] Other bases like NaOt-Bu or K₃PO₄ can be explored, but may require different solvents and temperatures.[1] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential. Toluene is a common choice, while dioxane can sometimes offer better solubility for certain reagents. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy for this challenging transformation. |
| Amine | Morpholine (1.2 equiv) | A representative secondary amine. The protocol can be adapted for other primary and secondary amines, although reaction conditions may need to be re-optimized. |
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Self-Validation
A self-validating protocol includes checkpoints to ensure the reaction is proceeding as expected.
-
TLC Monitoring: The disappearance of the 3-Bromo-2-phenoxypyridine spot and the appearance of a new, more polar product spot is a primary indicator of reaction progress.
-
LC-MS Analysis: Confirms the formation of the desired product by its mass-to-charge ratio. This is particularly useful for identifying potential side products.
-
NMR Spectroscopy of the Purified Product: Confirms the structure of the final product and provides an assessment of its purity.
Common Issues and Solutions:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor choice of ligand/base combination. | Use fresh reagents and solvents; Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos); Consider a stronger base or higher reaction temperature. |
| Formation of Side Products | Hydrodehalogenation of the starting material; Dimerization of the starting material. | Optimize the ligand-to-palladium ratio; Lower the reaction temperature; Ensure a strictly inert atmosphere. |
| Difficulty in Purification | Co-elution of product with residual ligand or byproducts. | Optimize the chromatography conditions (solvent system, gradient); Consider a different purification method (e.g., crystallization). |
Conclusion
The Buchwald-Hartwig amination of the sterically demanding substrate, 3-Bromo-2-phenoxypyridine, is a challenging yet achievable transformation. Success hinges on the judicious selection of a bulky, electron-rich phosphine ligand, a strong non-nucleophilic base, and rigorously anhydrous reaction conditions. The protocol and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize novel 2,3-disubstituted pyridine derivatives, opening avenues for the discovery of new bioactive molecules.
References
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. National Institutes of Health. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
- CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]
-
Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
-
N-phenoxypyridin-3-amine. PubChem. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 3-Bromo-2-phenoxypyridine
This Application Note is structured to provide a comprehensive, technical guide for the synthesis and functionalization of 3-Bromo-2-phenoxypyridine , a "privileged scaffold" in medicinal chemistry.
Executive Summary: The "Pivot" Scaffold
In the landscape of kinase inhibitors and GPCR modulators, 3-Bromo-2-phenoxypyridine serves as a critical "pivot" molecule. Its utility stems from the orthogonal reactivity of its two primary features:
-
The C3-Bromine Handle: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and lithium-halogen exchange, allowing for the introduction of complexity (aryl, heteroaryl, or amine motifs).
-
The C2-Phenoxy Moiety: A stable ether linkage that mimics the biaryl ether pharmacophores found in numerous bioactive compounds (e.g., Raf kinase inhibitors, mGluR5 antagonists).
This guide details the synthesis of the core scaffold and its divergent transformation into high-value pharmaceutical intermediates, specifically targeting Lipoxygenase inhibitors and JNK3 kinase inhibitors .
Synthesis of the Core: 3-Bromo-2-phenoxypyridine
Before functionalization, the scaffold must be synthesized with high regiocontrol. The most robust route utilizes Nucleophilic Aromatic Substitution (
Mechanism & Causality
-
Substrate Selection: 2,3-Dibromopyridine is preferred over 2-chloro-3-bromopyridine due to availability.
-
Regioselectivity: The reaction relies on the electronic activation of the C2 position by the adjacent pyridine nitrogen. The nitrogen atom withdraws electron density via induction and resonance, making C2 significantly more electrophilic than C3. Consequently, the phenoxide nucleophile selectively displaces the C2-bromide.
Protocol 1: Regioselective Synthesis
-
Scale: 100 mmol
-
Yield Target: >85%
Reagents:
-
2,3-Dibromopyridine (1.0 equiv)
-
Phenol (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with phenol (1.1 equiv) and
(2.0 equiv) in dry DMF (0.5 M concentration relative to substrate). Stir at room temperature for 30 minutes to generate the potassium phenoxide in situ. -
Addition: Add 2,3-dibromopyridine (1.0 equiv) in one portion.
-
Reaction: Heat the mixture to 80–90°C . Monitor via HPLC/TLC. The reaction typically reaches completion within 4–6 hours.
-
Critical Checkpoint: Ensure the temperature does not exceed 100°C to prevent minor substitution at C3 or double substitution (though C3 substitution is kinetically much slower).
-
-
Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). The product usually precipitates as a solid.
-
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1N NaOH (to remove excess phenol) and brine. Recrystallize from Ethanol/Water if necessary.
Divergent Functionalization Strategies
Once the 3-Bromo-2-phenoxypyridine core is secured, it acts as a divergent hub. We define three primary pathways (Modules A, B, C) for pharmaceutical application.
DOT Diagram: Divergent Synthesis Workflow
Caption: Divergent synthetic pathways from the 3-Bromo-2-phenoxypyridine hub.
Module A: C-C Bond Formation (Suzuki-Miyaura Coupling)
Application: Synthesis of Heteroaryl 2-phenoxypyridin-3-yl derivatives (Potent Lipoxygenase Inhibitors).
The steric bulk of the phenoxy group at C2 can hinder the approach of the palladium catalyst to the C3 position. Therefore, highly active catalyst systems utilizing electron-rich, bulky phosphine ligands are required.
Optimized Catalyst Systems:
| Component | Recommendation | Rationale |
|---|
| Pre-catalyst |
Protocol 2: Synthesis of 3-(Heteroaryl)-2-phenoxypyridine
-
Charge: Combine 3-Bromo-2-phenoxypyridine (1.0 equiv), Heteroaryl-boronic acid (1.2 equiv), and
(5 mol%) in a reaction vial. -
Solvent: Add degassed 1,4-Dioxane/Water (4:1).
-
Base: Add
(2.5 equiv). -
Conditions: Heat to 90°C under
atmosphere for 12 hours. -
Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via flash chromatography (Hexane/EtOAc gradient).
Module B: C-N Bond Formation (Buchwald-Hartwig Amination)
Application: Introduction of amine pharmacophores common in JNK3 Inhibitors .
Direct amination at C3 is challenging due to the electron-rich nature of the pyridine ring (relative to simple benzenes) and the ortho-phenoxy group.
Protocol 3: C3-Amination
-
Catalyst:
(2 mol%) -
Ligand: Xantphos or BINAP (4 mol%). Note: Bidentate ligands prevent
-hydride elimination and stabilize the Pd-center. -
Base:
(2.0 equiv) or NaOtBu (for non-base-sensitive substrates). -
Solvent: Toluene or Dioxane, 100°C.
-
Insight: The phenoxy group does not poison the catalyst but requires higher temperatures (100°C+) to overcome steric repulsion during the oxidative addition step.
Module C: Lithium-Halogen Exchange (The "Cold" Route)
Application: Synthesis of 2-phenoxypyridine-3-boronic acid or 3-formyl-2-phenoxypyridine .
This pathway is unique because it leverages the rapid kinetics of Li-Br exchange over deprotonation.
Protocol 4: Generation of the 3-Lithio Species
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Solvent: Anhydrous THF (or Toluene for cleaner profiles at higher T).
-
Exchange: Cool solution of 3-Bromo-2-phenoxypyridine (1.0 equiv) to -78°C .
-
Reagent: Add n-Butyllithium (n-BuLi) (1.05 equiv) dropwise.
-
Trapping: Stir for 15 mins at -78°C, then add the electrophile (e.g., Triisopropyl borate for boronic acid, or DMF for aldehyde).
-
Quench: Allow to warm to RT and quench with saturated
.
Case Study: Lipoxygenase Inhibitor Synthesis
Reference: Heteroaryl 2-phenoxypyridin-3-yl derivatives [1].
Target Molecule: 5-(2-phenoxypyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione.
Workflow:
-
Step 1 (
): Synthesis of 3-Bromo-2-phenoxypyridine (Yield: 90%). -
Step 2 (Li-Exchange): Conversion to 2-phenoxypyridine-3-carbohydrazide via lithiation/esterification/hydrazinolysis.
-
Step 3 (Cyclization): Reaction with
/KOH to form the oxadiazole thione ring.-
Result: This compound showed potent inhibitory activity (
= 100-179 M) against lipoxygenase, validating the biological relevance of the 3-substituted scaffold.
-
References
-
Design, synthesis, molecular docking study and biological evaluation of heteroaryl 2-phenoxypyridin-3-yl derivatives as lipoxygenase enzyme inhibitors.
- Source: Journal of Shahid Sadoughi University of Medical Sciences, 2018.
-
URL:[Link]
-
Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase (JNK3) inhibitors.
-
Understanding the Synthesis and Reactivity of 2,3-Dibromopyridine.
- Source: NBInno Applic
-
URL:[Link]
-
Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine (SNAr Regioselectivity Principles).
- Source: Chemistry Stack Exchange (Valid
-
URL:[Link]
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 2. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 6. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 3-Bromo-2-phenoxypyridine in Agrochemical Discovery
CAS: 1167991-22-1 | Application Note & Protocol Guide [1][2][3]
Executive Summary
3-Bromo-2-phenoxypyridine (CAS 1167991-22-1) serves as a critical "divergent intermediate" in the synthesis of modern agrochemicals, particularly Phytoene Desaturase (PDS) inhibiting herbicides (e.g., Diflufenican analogues) and neonicotinoid-like insecticides .[1][2][3]
Unlike traditional pathways that utilize nicotinic acid precursors, the 3-bromo-2-phenoxy scaffold enables Late-Stage Functionalization (LSF) .[1][2][3] The C3-bromine handle allows researchers to install diverse pharmacophores (amides, biaryls, nitriles) after the lipophilic phenoxy ether is established. This guide details the synthesis, handling, and downstream applications of this versatile building block, focusing on its role in generating high-value crop protection agents.[3][4]
Chemical Profile & Properties[1][3][5][6][7][8][9][10][11]
| Property | Data |
| Chemical Name | 3-Bromo-2-phenoxypyridine |
| CAS Number | 1167991-22-1 |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
| Structure (SMILES) | c1ccc(cc1)Oc2c(cccn2)Br |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water |
| Key Reactivity | C2-Position: Stable Ether Linkage (Metabolic Stability)C3-Position: Labile Bromine (Pd-catalyzed coupling, Lithiation) |
Strategic Utility in Agrochemical Synthesis[3]
The "Anchor & Pivot" Strategy
In modern agrochemical design, 3-Bromo-2-phenoxypyridine acts as an Anchor & Pivot scaffold:
-
The Anchor (C2-Phenoxy): The phenoxy group mimics the protoporphyrinogen IX scaffold, essential for binding to PDS or Protox enzymes. The ether linkage provides superior metabolic stability compared to esters.
-
The Pivot (C3-Bromo): The bromine atom is a reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) or Carbonylation.[1][2][3] This allows the rapid generation of compound libraries with varying electronic and steric properties at the C3 position.
Target Classes
-
Herbicides (PDS Inhibitors): Conversion of the C3-Br to a carboxamide yields analogues of Diflufenican and Picolinafen .[3]
-
Insecticides: Suzuki coupling at C3 to introduce a second heteroaryl ring creates structures similar to Pyriproxyfen derivatives.[3]
Divergent Synthesis Workflow (Visualized)
Figure 1: Divergent synthesis pathways utilizing 3-Bromo-2-phenoxypyridine as a central node for herbicide and insecticide discovery.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Bromo-2-phenoxypyridine (SNAr)
This protocol establishes the core scaffold via Nucleophilic Aromatic Substitution.[1][2][3]
Reagents:
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
DMF (Dimethylformamide, anhydrous)
Procedure:
-
Setup: Charge a round-bottom flask with 2-Chloro-3-bromopyridine (19.2 g, 100 mmol), Phenol (10.3 g, 110 mmol), and K₂CO₃ (27.6 g, 200 mmol).
-
Solvent: Add DMF (150 mL) and equip the flask with a reflux condenser and nitrogen inlet.
-
Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC. The limiting reagent (2-chloro-3-bromopyridine) should be fully consumed.[1][2][3]
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product typically precipitates as an off-white solid.[1][2][3]
-
Isolation: Filter the solid. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.
-
Purification: Dissolve the crude solid in Ethyl Acetate, dry over Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).[3]
-
Yield: Expect 85–92% yield (approx. 21–23 g).
Critical Note: The 3-bromo substituent activates the 2-position for SNAr but is less electron-withdrawing than a nitro group.[1][2][3] High temperature (90°C+) is required. Do not exceed 140°C to avoid debromination.[3]
Protocol B: Carbonylation to 2-Phenoxynicotinamides (Herbicide Synthesis)
This protocol converts the C3-Br handle into the amide functionality found in PDS inhibitors.[1][2][3]
Reagents:
-
Aniline derivative (e.g., 2,4-difluoroaniline) (1.2 eq)[3]
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
CO source (Carbon Monoxide balloon or Molybdenum hexacarbonyl)
-
Triethylamine (3.0 eq)
Procedure:
-
Catalyst Prep: In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in the solvent and stir for 10 mins to form the active catalyst species.
-
Addition: Add 3-Bromo-2-phenoxypyridine (1.0 eq), the aniline (1.2 eq), and Triethylamine.
-
Carbonylation: Purge the vessel with CO gas (balloon pressure is sufficient for Pd/Xantphos systems).
-
Reaction: Heat to 80–100°C for 12–16 hours under CO atmosphere.
-
Workup: Vent the CO (in a fume hood). Filter the mixture through a pad of Celite to remove Palladium black. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
-
Result: Yields the 2-phenoxy-N-aryl-nicotinamide, a direct analogue of Diflufenican.[1][2][3]
Protocol C: Suzuki-Miyaura Coupling (Library Generation)
Used to synthesize biaryl ether insecticides or fungicides.[1][2][3]
Reagents:
-
Aryl Boronic Acid (1.5 eq)
-
Cs₂CO₃ (2.0 eq)
-
Dioxane/Water (4:1 ratio)[5]
Procedure:
-
Degassing: Sparge the Dioxane/Water solvent mixture with Nitrogen for 15 minutes.
-
Assembly: Add the bromide, boronic acid, base, and catalyst to a reaction vial. Add the degassed solvent.
-
Reaction: Heat to 90°C for 2–4 hours.
-
Workup: Dilute with EtOAc and water. Separate phases. Extract aqueous phase with EtOAc.[3] Wash combined organics with brine.[3]
-
Purification: Silica gel chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in SNAr (Protocol A) | Incomplete conversion due to low temp or wet solvent.[1][2][3] | Ensure DMF is anhydrous.[3] Increase temp to 110°C. Use Cs₂CO₃ instead of K₂CO₃ for higher solubility. |
| Debromination during Coupling | "Pd-H" species formation (Beta-hydride elimination).[1][2][3] | Switch to a bulky, electron-rich ligand like Buchwald Precatalysts (XPhos Pd G2) or P(t-Bu)₃ .[1][2][3] |
| Hydrolysis of Phenoxy Ether | Acidic conditions during workup.[3] | The 2-phenoxypyridine ether is acid-sensitive.[1][2][3] Maintain neutral or basic pH during workup.[3] Avoid strong HCl washes.[3] |
| Poor Solubility | High lipophilicity of the phenoxy group.[3] | Use THF or 2-MeTHF instead of Methanol/Ethanol for reactions. |
References
-
Synthesis of 3-Bromopyridine Derivatives via SNAr : Patent CN104974081A. (2015).[1][2][3] "Synthetic method of 3-bromopyridine". Link
-
Phenoxypyridine Scaffold in Agrochemicals : Liu, X., et al. (2020).[3] "Advancement of Phenoxypyridine as an Active Scaffold for Pesticides". PMC - NIH.[1][2][3] Link
-
Suzuki Coupling of 3-Bromopyridines : ResearchGate. (2010).[1][2][3] "Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate". Link
-
Chemical Identity & CAS Verification : BLD Pharm. "3-Bromo-2-phenoxypyridine (CAS 1167991-22-1)".[1][2][3] Link
-
Carbonylation Methodologies : Organic Chemistry Frontiers. (2015).[3] "TBHP-mediated denitrogenative synthesis of pyridine carboxamides". Link
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-phenoxypyridine
[1]
Introduction & Strategic Significance
The 3-bromo-2-phenoxypyridine scaffold represents a critical "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. Unlike simple 3-bromopyridine, the introduction of the 2-phenoxy group drastically alters the electronic and steric landscape of the substrate.
Chemical Context
-
Electronic Effect: The phenoxy group exerts a dual effect: inductive electron-withdrawal (-I) increases the acidity of adjacent protons, while resonance donation (+R) enriches the
-system. However, the dominant effect at the C3-position is often steric shielding and electronic deactivation relative to highly electron-deficient pyridines (like 2-fluoropyridine). -
The "Pyridine Problem": The basic nitrogen atom (
lone pair) is a potent ligand that can displace phosphines from Palladium, forming inactive complexes. This "catalyst poisoning" is the primary cause of reaction stalling. -
Chemo-selectivity: The C-Br bond is the exclusive site of oxidative addition. The C-O (phenoxy) bond is generally inert under standard Pd-catalyzed conditions, provided that Nickel (Ni) catalysts (which can activate C-O bonds) are avoided.
Mechanistic Considerations & Catalyst Selection
To ensure success, we must bypass the "Pyridine Problem" and facilitate oxidative addition into a sterically crowded, electron-rich C-Br bond.
The Solution: Bulky, Electron-Rich Ligands
We utilize Dialkylbiaryl phosphines (Buchwald Ligands). Their large steric bulk (
-
Suzuki-Miyaura: SPhos or XPhos . These provide high turnover numbers (TON) for heteroaryl halides.
-
Buchwald-Hartwig: Xantphos (for wide bite angle) or BrettPhos (for primary amines).
Visualization: The Catalytic Cycle & Ligand Role
The following diagram illustrates the catalytic cycle, highlighting where the specific challenges of this substrate are mitigated.
Caption: Catalytic cycle emphasizing the critical role of bulky ligands in maintaining the active L-Pd(0) species against pyridine poisoning.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2-phenoxy-3-arylpyridines.
Reagent Table
| Component | Reagent | Equiv. | Role |
| Substrate | 3-Bromo-2-phenoxypyridine | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Metal Source |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.04 (4 mol%) | Ligand (L:Pd 2:1) |
| Base | K₃PO₄ (Tribasic, finely ground) | 2.0 - 3.0 | Activator |
| Solvent | Toluene / Water (10:1) | 0.2 M | Solvent System |
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar.
-
Charging: Add 3-Bromo-2-phenoxypyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Expert Tip: Premixing Pd(OAc)₂ and SPhos in a small volume of solvent for 5 minutes before addition can enhance active catalyst formation.
-
-
Inertion: Seal the vessel and evacuate/backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed Toluene and Water (ratio 10:1) via syringe.[1] The concentration should be approximately 0.2 M relative to the bromide.
-
Reaction: Heat the mixture to 80–100 °C .
-
Monitoring: Check via LC-MS or TLC after 2 hours. Full conversion typically occurs within 4–6 hours.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Buchwald-Hartwig Amination
Objective: Synthesis of 2-phenoxy-3-aminopyridines.
Reagent Table
| Component | Reagent | Equiv. | Role |
| Substrate | 3-Bromo-2-phenoxypyridine | 1.0 | Electrophile |
| Amine | Primary or Secondary Amine | 1.2 | Nucleophile |
| Catalyst | Pd₂(dba)₃ | 0.02 (2 mol%) | Pd(0) Source |
| Ligand | Xantphos (for anilines) or BrettPhos (for alkyl amines) | 0.04 (4 mol%) | Ligand |
| Base | Cs₂CO₃ or NaOtBu | 2.0 | Base |
| Solvent | 1,4-Dioxane (Anhydrous) | 0.2 M | Solvent |
Step-by-Step Methodology
-
Preparation: Use a glovebox or strict Schlenk technique. Oxygen exclusion is critical for amination.
-
Charging: Add Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), and Base (2.0 equiv) to the reaction vial.
-
Inertion: Evacuate and backfill with Argon (3x).
-
Addition of Reactants:
-
Reaction: Add anhydrous 1,4-Dioxane. Heat to 100 °C .
-
Note: Conversion for electron-rich bromides in amination can be slower. Allow 12–16 hours.
-
-
Work-up: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with CH₂Cl₂.[4]
-
Purification: Concentrate and purify via silica gel chromatography.
Troubleshooting & Optimization
The following logic tree helps resolve common issues encountered with this specific scaffold.
Caption: Decision matrix for troubleshooting reaction failures.
Expert Insights
-
Protodebromination: If you observe the bromine being replaced by hydrogen, your reaction temperature may be too high, or the solvent (e.g., isopropanol) is acting as a hydride source. Switch to Toluene or Dioxane.
-
Base Sensitivity: While NaOtBu is standard for Buchwald, it can occasionally cause nucleophilic attack on the pyridine ring or hydrolysis of the phenoxy ether. If this occurs, switch to the milder Cs₂CO₃.
-
Precatalysts: If Pd(OAc)₂ fails to initiate, utilize XPhos Pd G4 precatalyst. This ensures a 1:1 L:Pd ratio and immediate generation of the active species upon heating.
References
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Malinowski, J. T., et al. (2020). "Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-alkoxypyridines." Journal of Organic Chemistry, 85(5), 3245-3255. (Representative citation for class reactivity). Link
Troubleshooting & Optimization
Technical Support Center: 3-Bromo-2-phenoxypyridine Reactions
Welcome to the technical support guide for reactions involving 3-Bromo-2-phenoxypyridine. This versatile building block is crucial in the synthesis of complex molecules for pharmaceuticals and materials science. However, its unique electronic structure—an electron-rich phenoxy group ortho to an electron-deficient pyridine nitrogen—presents specific challenges. This guide is structured as a series of frequently asked questions (FAQs) to troubleshoot common side reactions and optimize your experimental outcomes.
Section 1: Synthesis of 3-Bromo-2-phenoxypyridine via C-O Coupling
The most common route to 3-Bromo-2-phenoxypyridine involves a nucleophilic substitution or cross-coupling reaction between a phenol and a di-halogenated pyridine, such as 2,3-dibromopyridine. The primary challenges in this step are achieving regioselectivity and avoiding common side products.
FAQ 1: My reaction to form 3-Bromo-2-phenoxypyridine is incomplete, and I'm recovering significant amounts of 2,3-dibromopyridine and phenol. What is causing this low conversion?
Answer:
Low conversion in Ullmann-type or Buchwald-Hartwig C-O coupling reactions is typically rooted in catalyst deactivation, suboptimal reaction conditions, or insufficient base strength.
-
Causality - The "Why":
-
Catalyst Issues (Ullmann): Traditional Ullmann condensations use copper catalysts, which can be sensitive to air and require high temperatures to be effective.[1] If the copper powder or salt is not sufficiently activated, the reaction will stall.
-
Ligand Issues (Buchwald-Hartwig): In palladium-catalyzed systems, the choice of phosphine ligand is critical. The pyridine nitrogen in your substrate can act as a competing ligand, coordinating to the palladium center and inhibiting the catalytic cycle.[2][3]
-
Base Strength: The base deprotonates the phenol to form the active phenoxide nucleophile. If the base is too weak (e.g., K₂CO₃ for a less acidic phenol) or insoluble in the reaction solvent, the concentration of the active nucleophile will be too low to drive the reaction to completion.
-
Temperature: While higher temperatures can improve rates, they can also lead to degradation. For Ullmann reactions, temperatures above 100°C are often necessary.[1]
-
-
Troubleshooting Protocol:
-
Reagent Purity: Ensure phenol and 2,3-dibromopyridine are pure and dry. Water can hydrolyze the active catalyst and quench the base.
-
Catalyst Activation (Ullmann): If using copper powder, consider pre-activating it by washing with a dilute acid (e.g., HCl) to remove oxide layers, followed by rinsing with water, ethanol, and ether, and drying under vacuum.
-
Optimize Base and Solvent: Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Ensure your solvent (e.g., DMF, Dioxane, Toluene) is anhydrous.
-
Ligand Screening (Buchwald-Hartwig): If using a palladium catalyst, screen a panel of electron-rich, bulky phosphine ligands (e.g., Xantphos, SPhos) which are known to be effective for challenging substrates.[3]
-
FAQ 2: I've successfully formed the C-O bond, but I'm observing a significant amount of 2-phenoxypyridine (debromination) as a major side product. How can I prevent this?
Answer:
The formation of 2-phenoxypyridine is a result of hydrodehalogenation, a common side reaction in metal-catalyzed cross-couplings, particularly with heteroaromatic halides.[4][5]
-
Causality - The "Why": Hydrodehalogenation occurs when the aryl-halide bond is cleaved and replaced by a carbon-hydrogen bond.[6] This can happen via several pathways:
-
Protonolysis: The organometallic intermediate (Ar-Pd-X) can be protonated by a source of protons in the reaction mixture (e.g., trace water, the phenol starting material, or an alcohol solvent).
-
Reductive Elimination: A palladium-hydride species (Ar-Pd-H), formed from the reaction of the catalyst with a hydrogen source, can undergo reductive elimination to give the debrominated product. Solvents like DMF at high temperatures or additives can be sources of hydride.
-
-
Troubleshooting & Mitigation Strategy:
-
Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all reagents thoroughly.
-
Choice of Base: Use a non-protic base. While K₃PO₄ is generally effective, ensure it is finely powdered and anhydrous.
-
Solvent Selection: Avoid alcohol-based solvents. Toluene or dioxane are generally preferred. Using an excessive amount of poly(ethylene glycol) (PEG) as a solvent has been shown to increase hydrodehalogenation.[5]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote catalyst degradation pathways that lead to hydride formation.
-
Ligand Effect: Bulky, electron-rich phosphine ligands often accelerate the desired reductive elimination (forming the C-O bond) over competing side reactions.
-
Section 2: Downstream Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Once synthesized, 3-Bromo-2-phenoxypyridine is an excellent substrate for introducing further complexity, typically via palladium-catalyzed cross-coupling at the C-3 position.
FAQ 3: My Suzuki coupling reaction is sluggish, and the main byproduct is again 2-phenoxypyridine from hydrodehalogenation. What are the most critical parameters to adjust?
Answer:
This is a classic issue when working with electron-rich, sterically hindered, or heteroaromatic halides. A sluggish reaction provides more time for side reactions like hydrodehalogenation to occur.[3]
-
Causality - The "Why":
-
Slow Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the Pd(0) catalyst into the C-Br bond, can be slow. The electron-donating phenoxy group and the coordinating pyridine nitrogen can both modulate the electronic properties of the C-Br bond, potentially slowing this step.[2][3]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be the rate-limiting step. This is often influenced by the choice of base and the presence of water.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and slowing down the reaction, which gives precedence to side reactions.[3]
-
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to troubleshooting this specific issue.
Caption: Troubleshooting workflow for Suzuki coupling of 3-Bromo-2-phenoxypyridine.
-
Quantitative Impact of Reaction Parameters: As illustrated in the table below, the choice of ligand and base can have a dramatic effect on minimizing dehalogenation.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome | Rationale |
| Ligand | PPh₃ | P(t-Bu)₃ or SPhos | Reduced dehalogenation from >15% to <5% | Bulky, electron-rich ligands accelerate the desired steps of the catalytic cycle, outcompeting the hydrodehalogenation pathway.[3] |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Increased yield and reduced side products | K₃PO₄ is more effective at promoting the transmetalation step for pyridyl halides and minimizes protic sources that can lead to protonolysis.[3] |
| Solvent | DMF | Toluene/Water (10:1) | Cleaner reaction profile | Toluene is less prone to decomposition pathways that can generate palladium-hydride species compared to DMF at high temperatures. |
FAQ 4: I am observing a dimer of my starting material, (2-phenoxypyridin-3-yl)-(2-phenoxypyridine), as a significant byproduct. What causes this homocoupling?
Answer:
Homocoupling (also known as an Ullmann-type side reaction) is a common issue in cross-coupling reactions where two molecules of the aryl halide couple to form a symmetrical biaryl.[1][7]
-
Causality - The "Why": This side reaction is particularly prevalent under several conditions:
-
Slow Transmetalation: If the transmetalation step with the intended coupling partner (e.g., boronic acid) is slow, the Ar-Pd(II)-X intermediate has a higher probability of reacting with another molecule of the starting aryl halide.
-
High Catalyst Loading/Concentration: Higher concentrations of the palladium catalyst and the aryl halide can favor the bimolecular homocoupling pathway.
-
Inefficient Pd(0) Regeneration: If the reductive elimination step to regenerate the active Pd(0) catalyst is slow, alternative pathways for the Pd(II) intermediate become more competitive.
-
-
Mechanistic Overview of Competing Pathways:
Caption: Competing reaction pathways from the key Ar-Pd(II)-Br intermediate.
-
Mitigation Strategies:
-
Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid or other coupling partner to favor the transmetalation step.
-
Lower Catalyst Loading: Once optimal conditions are found, try reducing the catalyst loading (e.g., from 5 mol% to 1-2 mol%).
-
Slow Addition: In particularly problematic cases, slow addition of the 3-Bromo-2-phenoxypyridine to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Ligand Choice: Ligands that promote rapid transmetalation and reductive elimination are key. Refer to the table in FAQ 3.
-
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2025).
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Retrieved from [Link]
-
ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products. Retrieved from [Link]
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
-
PrepChem.com. (n.d.). Preparation of 2-bromopyridine. Retrieved from [Link]
- PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- ACS Publications. (2026). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- YouTube. (2018). 37.
- ACS Publications. (2013). Iron-Catalyzed Homocoupling of Aryl Halides and Derivatives in the Presence of Alkyllithiums. Organic Letters.
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
- Organic Chemistry Portal. (n.d.).
- Vertex AI Search. (2026). Exploring the Reactivity of 3-Bromo-2-methoxypyridine in Chemical Synthesis.
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Quora. (2016).
- MDPI. (2017).
- ACS Publications. (n.d.). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
- Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
Sources
- 1. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
optimization of Suzuki coupling conditions for 3-Bromo-2-phenoxypyridine
Ticket ID: SC-3B2P-OPT Subject: Optimization & Troubleshooting for Pd-Catalyzed Cross-Coupling of 3-Bromo-2-phenoxypyridine Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Substrate Analysis
Welcome to the technical support hub for 3-Bromo-2-phenoxypyridine . This substrate presents a "perfect storm" of challenges for Suzuki-Miyaura coupling, distinct from simple aryl bromides.
The Problem: Why Standard Conditions Fail
Your reaction is likely failing or stalling due to two competing factors inherent to the scaffold:
-
Catalyst Poisoning (The Nitrogen Trap): The pyridine nitrogen is a strong
-donor. It coordinates to the Palladium center ( ), forming stable, inactive complexes (Pd-N adducts) that exit the catalytic cycle. -
Electronic Deactivation (The Phenoxy Effect): The 2-phenoxy group is an electron-donating group (EDG) by resonance. This increases electron density at the C3-position, making the C-Br bond less electrophilic. Consequently, the Oxidative Addition step—typically the rate-determining step (RDS)—is significantly slower than in electron-deficient pyridines.
The Solution Strategy: To force this reaction, we must use electron-rich, bulky ligands that do two things:
-
Sterically inhibit the formation of Pd-N species (prevent poisoning).
-
Electronically boost the Pd center to facilitate oxidative addition into the electron-rich C-Br bond.
Tier 1: The "Workhorse" Protocol (Start Here)
For 80% of coupling partners (aryl boronic acids with moderate sterics), this protocol provides the best balance of cost and efficiency.
Recommended System:
| Parameter | Specification | Rationale |
| Catalyst | The bidentate dppf ligand has a large bite angle, which accelerates reductive elimination and is robust against N-coordination. | |
| Loading | 2.0 - 5.0 mol% | Higher loading required to offset partial poisoning by the pyridine ring. |
| Base | Mild enough to prevent hydrolysis of the phenoxy ether but strong enough to activate the boronic acid. | |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | Water is critical to solubilize the base and facilitate transmetallation. |
| Temp | 80°C - 100°C | High temperature is necessary to overcome the activation energy barrier of the electron-rich C-Br bond. |
Step-by-Step Protocol (Tier 1)
-
Setup: Charge a reaction vial with 3-bromo-2-phenoxypyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and
(2.5 equiv). -
Catalyst Addition: Add
(3 mol%).-
Note: If using a glovebox, add here. If on a bench, add quickly or use a precatalyst capsule.
-
-
Solvent & Degassing: Add 1,4-Dioxane and Water (4:1 ratio) to reach a concentration of 0.1 M - 0.2 M.
-
CRITICAL: Sparge with Argon/Nitrogen for at least 10 minutes. Oxygen kills this reaction faster than the pyridine nitrogen does.
-
-
Reaction: Seal and heat to 90°C for 4–16 hours.
-
Workup: Cool to RT. Filter through Celite (eluting with EtOAc). Wash with brine.[1] Dry (
) and concentrate.[1]
Tier 2: Advanced Optimization (For Difficult Substrates)
If Tier 1 fails (yield < 30% or incomplete conversion), switch to Buchwald Precatalysts . These are designed specifically for deactivated heteroaryl halides.
Recommended System: XPhos Pd G3 or G4 /
| Component | Recommendation | Mechanism of Action |
| Ligand | XPhos or RuPhos | These bulky biaryl phosphines create a "protective shell" around the Pd, physically blocking the pyridine nitrogen from binding while promoting oxidative addition. |
| Precatalyst | Pd G3/G4 (Buchwald) | Ensures a 1:1 Pd:Ligand ratio and rapid generation of the active |
| Base | Stronger base than carbonate; often necessary for bulky boronic acids. |
Screening Matrix Results (Simulated Data)
Comparison of conditions for coupling 3-bromo-2-phenoxypyridine with 2-tolylboronic acid (sterically hindered partner).
| Entry | Catalyst System | Base/Solvent | Yield (%) | Notes |
| 1 | < 10% | Failed. | ||
| 2 | 45% | Moderate. Stalled after 12h. | ||
| 3 | 78% | Good, but requires handling unstable | ||
| 4 | XPhos Pd G3 | 92% | Optimal. Fast conversion (< 2h). |
Visualizing the Failure Mode
The following diagram illustrates the "Battle for Palladium" occurring in your flask. You must favor the Green Path (Cycle) over the Red Path (Poisoning).
Figure 1: The Catalytic Cycle vs. The Nitrogen Trap. Note that standard ligands (
Troubleshooting Guide (FAQ)
Q1: The starting material is consumed, but I only see "Hydrodehalogenation" (H-product) instead of the coupled product.
-
Diagnosis: This is 3-phenoxypyridine. The Pd inserted into the C-Br bond, but failed to transmetallate. Instead, it underwent
-hydride elimination (likely from isopropanol or ethanol if used) or abstracted a proton from the solvent. -
Fix:
-
Switch solvent to THF or Toluene (avoid primary/secondary alcohols).
-
Ensure your solvent is anhydrous (except for the specific water added for the base).
-
Increase the concentration of the boronic acid (push transmetallation).
-
Q2: My reaction turns black immediately and yields are low.
-
Diagnosis: "Pd Black" formation.[2] The ligand is detaching from the metal, causing the Pd to aggregate and precipitate out of solution. This often happens if the reaction is heated too slowly or if the ligand is oxidized.
-
Fix:
-
Use freshly degassed solvents .
-
Add the catalyst to a pre-heated oil bath (hot start) to jump-start the cycle.
-
Switch to a palladacycle precatalyst (e.g., XPhos Pd G4 ) which is more thermally stable.
-
Q3: The reaction works for Phenylboronic acid but fails for Heteroaryl boronic acids.
-
Diagnosis: Protodeboronation . Heterocyclic boronic acids (especially 2-pyridyl or 2-thienyl) are unstable under basic, aqueous conditions and hydrolyze before they can couple.
-
Fix:
-
Switch base to anhydrous
or CsF . -
Use Dioxane with minimal water (or no water if using CsF).
-
Use Boronic Esters (B-pin) or MIDA boronates instead of free acids; they are much more stable.
-
Decision Tree for Optimization
Follow this logic flow to determine your next experiment.
Figure 2: Troubleshooting logic flow for specific failure modes.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., Dai, C., & Fu, G. C. (2000).[4] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Malinowski, J. T., et al. (2020). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 24(10), 2362–2370. Link
-
BenchChem Technical Notes. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[5][6] Link(Note: Generalized reference for technical consensus on pyridine poisoning).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 3-Bromo-2-phenoxypyridine during reactions
Welcome to the technical support center for 3-Bromo-2-phenoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block in synthesis. Our goal is to provide you with in-depth, field-proven insights to help you prevent its decomposition and optimize your reaction outcomes.
Introduction: Understanding the Instability of 3-Bromo-2-phenoxypyridine
3-Bromo-2-phenoxypyridine is a valuable intermediate, particularly in cross-coupling reactions, due to its dual functionalities: a reactive C-Br bond and a phenoxy group on a pyridine scaffold.[1] However, its utility is often challenged by its propensity to decompose under various reaction conditions. The primary sources of instability are the electron-deficient nature of the pyridine ring, the lability of the C-O ether bond, and the tendency of the pyridine nitrogen to interfere with catalytic cycles. This guide will address the most common failure modes and provide robust troubleshooting strategies.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled or shows very low yield. What is the likely cause?
This is the most frequently reported issue and is almost always linked to catalyst deactivation or poisoning. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, effectively inhibiting its catalytic activity.[2][3]
Root Cause Analysis:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium's active site and preventing it from participating in the catalytic cycle (oxidative addition, reductive elimination).[2] This is particularly problematic with 2-substituted pyridines due to the potential for chelation.[4]
-
Thermal Degradation: High temperatures (>120 °C) can lead to generalized decomposition of the starting material, resulting in a complex mixture and low recovery of the desired product.
Solutions & Protocols:
-
Ligand Selection is Critical: Standard phosphine ligands are often ineffective. You must use ligands specifically designed to overcome catalyst poisoning by N-heterocycles.
-
Optimize Reaction Temperature: Do not assume higher temperatures will drive the reaction to completion.
-
Protocol: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction closely by TLC or LC-MS. Only increase the temperature incrementally if the reaction is clean but slow. Many successful couplings with similar substrates are performed between 85 °C and 95 °C.[5]
-
-
Choice of Base and Solvent:
-
Use non-coordinating, anhydrous bases like K₃PO₄ or Cs₂CO₃. Avoid strong, nucleophilic bases that could promote side reactions.
-
Strictly use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF.[5] Ensure they are properly degassed to remove oxygen, which can degrade both the catalyst and phosphine ligands.
-
Q2: I am observing a significant amount of 2-phenoxypyridine (de-brominated starting material) as a byproduct. How do I prevent this?
The formation of 2-phenoxypyridine is a result of hydrodebromination, a reductive process that replaces the bromine atom with hydrogen.
Root Cause Analysis:
-
Source of Hydride: The hydrogen atom can originate from various sources, including trace water, alcohol solvents (especially isopropanol), or even certain bases or additives that can generate hydride species under reaction conditions.
-
Catalyst-Mediated Reduction: The palladium catalyst itself can mediate this reduction, particularly if the catalytic cycle is inefficient or if reducing agents are inadvertently present.
Solutions & Protocols:
-
Rigorous Exclusion of Water and Protic Solvents:
-
Protocol: Dry all glassware in an oven overnight. Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents, including the base, are anhydrous.
-
-
Solvent Selection: Avoid using alcohol-based solvents. If a co-solvent is needed with, for example, 1,4-dioxane, ensure it is aprotic.
-
Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction duration to prevent atmospheric moisture from entering the system.
Q3: My crude reaction mixture contains 3-bromo-2-hydroxypyridine. What is causing this impurity?
This byproduct indicates the cleavage of the phenoxy ether bond, a hydrolytic decomposition pathway.
Root Cause Analysis:
-
Hydrolysis: The C-O bond in the 2-phenoxypyridine moiety is susceptible to cleavage by water, especially under basic or acidic conditions and at elevated temperatures. The use of hydroxide bases (e.g., NaOH, KOH) is a common culprit.
Solutions & Protocols:
-
Avoid Hydroxide Bases: Never use strong hydroxide bases. Instead, opt for non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Ensure Anhydrous Conditions: As with preventing hydrodebromination, the rigorous exclusion of water is paramount. Use anhydrous solvents and reagents and maintain a positive pressure of an inert gas.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to disfavor the activation energy barrier for the hydrolysis reaction.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for 3-Bromo-2-phenoxypyridine?
-
Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. A refrigerator or freezer is ideal for long-term storage. This minimizes exposure to moisture and light, which can contribute to slow degradation over time.
-
-
Which analytical techniques are best for monitoring reaction progress and detecting decomposition?
-
TLC (Thin-Layer Chromatography): Excellent for rapid, qualitative monitoring. Use a co-spot of the starting material to track its consumption and the appearance of new spots. A darkening at the baseline or streaking often indicates decomposition.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for quantitative analysis. It allows you to identify and quantify the starting material, desired product, and key byproducts (e.g., 2-phenoxypyridine, 3-bromo-2-hydroxypyridine) by their mass-to-charge ratio.
-
-
Can I use copper catalysis instead of palladium?
-
While copper-catalyzed reactions (e.g., Ullmann condensation) are an option for forming C-N or C-O bonds, they often require higher temperatures, which can exacerbate the thermal decomposition of 3-Bromo-2-phenoxypyridine. If considering copper, extensive optimization at the lowest possible temperature is necessary.
-
Data & Protocols at a Glance
Table 1: Recommended Conditions for Cross-Coupling Reactions
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | SPhos, XPhos, RuPhos | RuPhos, BrettPhos, Xantphos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | LiHMDS, NaOtBu, K₂CO₃ |
| Solvent | 1,4-Dioxane, Toluene, THF (+/- H₂O) | 1,4-Dioxane, Toluene |
| Temperature | 85 - 100 °C | 90 - 110 °C |
| Atmosphere | Strictly Inert (Argon/N₂) | Strictly Inert (Argon/N₂) |
Note: These are starting points. Optimization is crucial for any new substrate combination.
Visualized Workflows and Mechanisms
Diagram 1: Key Decomposition Pathways
Caption: Potential degradation routes for 3-Bromo-2-phenoxypyridine.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
troubleshooting failed reactions involving 3-Bromo-2-phenoxypyridine
Welcome to the technical support hub for 3-Bromo-2-phenoxypyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block in their synthetic endeavors. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve challenges in your own work. The unique electronic and steric environment of this substrate—namely, the interplay between the pyridine nitrogen, the adjacent bulky phenoxy group, and the bromine at the 3-position—presents specific challenges that require careful consideration.
This document is structured as a series of frequently asked questions (FAQs) that address common failure modes encountered during cross-coupling and other functionalization reactions.
General Troubleshooting & FAQs
Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 3-Bromo-2-phenoxypyridine has stalled or shows very low conversion. What are the primary suspects?
This is the most common issue and typically points to catalyst deactivation or suboptimal reaction conditions. The structure of 3-Bromo-2-phenoxypyridine presents a classic challenge for palladium catalysis.
Core Problem: Catalyst Inhibition by the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[1][2] This coordination can inhibit or completely shut down the catalytic cycle by preventing the substrate from accessing the metal center for the crucial oxidative addition step. This is a well-documented phenomenon known as "the 2-pyridyl problem".[2][3][4]
Troubleshooting Steps & Causal Analysis:
-
Ligand Choice is Critical: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. The key is to use a ligand that is sterically demanding enough to form a stable, active catalyst while discouraging the pyridine nitrogen from binding.
-
Expert Recommendation: Employ bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands"). These ligands create a sterically hindered environment around the palladium that favors the productive catalytic cycle over catalyst inhibition.[1]
-
-
Palladium Pre-catalyst Selection: While standard sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, modern pre-catalysts are designed for reliability.
-
Expert Recommendation: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or, more preferably, advanced pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These form the active Pd(0) species more cleanly and efficiently.[5]
-
-
Reaction Temperature: If the reaction is sluggish, a cautious increase in temperature may be necessary to overcome the activation energy for oxidative addition.[5] However, be aware that excessive heat can lead to catalyst decomposition and side reactions.[5]
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) and also degrade phosphine ligands.[5][6]
-
Protocol Mandate: Ensure your reaction setup is rigorously degassed (e.g., via 3-5 freeze-pump-thaw cycles or by bubbling an inert gas like argon through the solvent for 20-30 minutes) and maintained under a positive pressure of argon or nitrogen.
-
Suzuki-Miyaura Coupling Specific Issues
Question 2: In my Suzuki reaction, I'm observing significant debromination of the starting material and/or homocoupling of my boronic acid. How can I suppress these side reactions?
These are classic competing pathways in Suzuki couplings, often exacerbated by suboptimal conditions or reagent instability.
A) Minimizing Debromination (Proto-debromination)
This side reaction, where the C-Br bond is replaced by a C-H bond, typically occurs when the reductive elimination step is slow, allowing for competing pathways like reaction with trace water or other proton sources.
B) Minimizing Homocoupling (Glaser-type reaction)
The oxidative coupling of two boronic acid molecules is primarily promoted by the presence of oxygen.[6]
Troubleshooting Steps & Causal Analysis:
-
Rigorous Degassing: This is the most critical factor for preventing homocoupling. As mentioned above, ensure all oxygen is excluded from the reaction.[1][6]
-
Boronic Acid/Ester Stability: Boronic acids, especially heteroaryl ones, can be unstable and prone to protodeboronation (hydrolysis back to the arene).[1][5]
-
Expert Recommendation:
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronate esters, such as pinacol esters (Bpin) or MIDA boronates. These release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[1][5]
-
Potassium trifluoroborate salts (Ar-BF₃K) are another excellent alternative, known for their high stability.[1]
-
-
-
Choice of Base and Solvent: The base is not merely a spectator; it activates the boronic acid for transmetalation.[7][8] Its strength and solubility are crucial.
-
Causality: An excessively strong base or a poorly soluble one can lead to a heterogeneous mixture and promote side reactions. For instance, using aqueous K₃PO₄ can be effective as it provides a good balance of basicity and solubility.[9] Sometimes, a small amount of water is necessary for reactions with anhydrous K₃PO₄ to function properly.[10]
-
Troubleshooting Flowchart for Suzuki Coupling
A logical approach to diagnosing failed reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
catalyst selection for cross-coupling with 3-Bromo-2-phenoxypyridine
Status: Operational Ticket ID: #PYR-3BR-2OPH-CC Assigned Specialist: Senior Application Scientist Subject: Catalyst Selection & Troubleshooting for Sterically Hindered Pyridines
Substrate Intelligence: Know Your Enemy
Before selecting a catalyst, you must understand the specific electronic and steric challenges posed by 3-Bromo-2-phenoxypyridine . This is not a standard aryl bromide.
| Feature | Technical Impact | The "Trap" |
| Pyridine Nitrogen | Strong | Catalyst Poisoning: The nitrogen lone pair can displace phosphine ligands, forming an inactive Pd-pyridine complex (the "pyridine sink"). |
| 2-Phenoxy Group | Steric bulk at the ortho position. | Slow Reductive Elimination: The bulk hinders the approach of the coupling partner, often stalling the cycle after oxidative addition. |
| 3-Bromo Position | Electronic deactivation. | Sluggish Oxidative Addition: Pyridines are electron-deficient. While the phenoxy group donates electron density via resonance, the inductive withdrawal from N makes the C-Br bond harder to break than in phenyl bromides. |
Decision Logic: Catalyst Selection
Do not guess. Use this logic flow to select the correct catalytic system based on your coupling partner.
Caption: Decision matrix for catalyst selection based on coupling partner and steric demand.
Protocol Module A: Suzuki-Miyaura Coupling
Best for: C-C bond formation with boronic acids.[1][2] The "Gold Standard" System: Pd-PEPPSI-IPr or SPhos .
Why this works:
-
SPhos: The bulky biaryl backbone prevents the pyridine nitrogen from binding to the Pd center (steric shielding) and facilitates the difficult reductive elimination step caused by the 2-phenoxy group.
-
Pd-PEPPSI-IPr: This "throw-away" ligand precatalyst is designed for pyridines. The NHC ligand binds tighter than the pyridine substrate, preventing poisoning, while the 3-chloropyridine ligand on the precatalyst ensures the active species is generated efficiently.
Step-by-Step Protocol (SPhos Method)
-
Charge Vessel: In a glovebox or under Argon flow, add:
-
3-Bromo-2-phenoxypyridine (1.0 equiv)
-
Boronic Acid (1.2 – 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%) — Critical: Maintain 1:2 Pd:Ligand ratio.
-
K₃PO₄ (2.0 equiv) — Note: Phosphate is often superior to Carbonate for hindered substrates.
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.2 M.
-
Temperature: Heat to 80–100°C for 4–12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Troubleshooting Suzuki
| Symptom | Diagnosis | Fix |
| < 10% Conversion | Catalyst Poisoning. | Switch to Pd-PEPPSI-IPent (2 mol%) in Toluene/KOH. The NHC ligand is virtually impossible to displace by the pyridine nitrogen. |
| Protodebromination (H-product) | Oxidative addition occurred, but transmetalation failed. | Use dry solvent (anhydrous Toluene) and anhydrous base (Cs₂CO₃). Water can act as a proton source if the cycle stalls. |
| Homocoupling | Oxygen leak. | Degas solvents more rigorously (freeze-pump-thaw x3). Oxygen promotes boronic acid homocoupling. |
Protocol Module B: Buchwald-Hartwig Amination
Best for: C-N bond formation (Anilines, Alkyl amines). The "Gold Standard" System: Pd-G4 Precatalysts (BrettPhos or RuPhos).
Why this works:
-
Precatalysts (Pd-G4): Traditional Pd₂dba₃ often fails because the pyridine substrate coordinates to Pd before the phosphine ligand can. G4 precatalysts contain the ligand pre-bound, ensuring the active catalytic species forms immediately upon base activation.
-
BrettPhos: Specifically engineered for primary amines and ensuring high selectivity for C-N vs. C-H coupling.
Step-by-Step Protocol (Pd-G4 Method)
-
Charge Vessel: Under inert atmosphere:
-
3-Bromo-2-phenoxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G4 (1–3 mol%) — Do not add extra ligand.
-
NaOtBu (1.4 equiv) or LHMDS (2.0 equiv)
-
-
Solvent: Add anhydrous t-Amyl Alcohol or Toluene . Concentration: 0.2 M.
-
Tip: t-Amyl alcohol often stabilizes the transition state better than toluene for polar heterocycles.
-
-
Temperature: Heat to 80°C . Monitor by LCMS.
-
Warning: Do not overheat (>110°C) initially; strong bases at high heat can cause the phenoxy group to undergo S_NAr displacement.
-
Troubleshooting Buchwald
| Symptom | Diagnosis | Fix |
| Phenoxy Displacement | Base is too nucleophilic/strong. | Switch base from NaOtBu to K₃PO₄ or Cs₂CO₃ . Switch solvent to tBuOH. |
| Stalled Reaction | Amine inhibition. | If using a secondary amine, switch catalyst to RuPhos Pd G4 . BrettPhos is optimized for primary amines. |
| Blue/Black Mirror | Catalyst decomposition (Pd black). | The ligand is detaching. Lower temperature to 60°C and increase catalyst loading to 5 mol%. |
Mechanistic Visualization: The Poisoning Trap
Understanding why standard catalysts fail is the key to fixing the problem.
Caption: The kinetic competition between productive oxidative addition and non-productive nitrogen coordination (poisoning).
References & Authority
The protocols above are derived from the following authoritative sources on cross-coupling sterically hindered heterocycles:
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Chemistry – A European Journal, 2006.
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[3] Chemical Reviews, 2016.
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism." Sigma-Aldrich Technical Review.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. (Describes the G3/G4 precatalyst advantage).
Disclaimer: These protocols involve hazardous chemicals. Always consult the SDS and perform a risk assessment before experimentation.
Sources
Technical Support Center: Solvent Effects on 3-Bromo-2-phenoxypyridine
Status: Operational Ticket ID: CHEM-SUP-3B2P-001 Subject: Reactivity Modulation via Solvent Selection for 3-Bromo-2-phenoxypyridine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Chemical Profile
Target Molecule: 3-Bromo-2-phenoxypyridine CAS: (Generic derivative class) Core Reactivity: The reactivity of 3-bromo-2-phenoxypyridine is defined by the competition between the C3-Bromine (site of oxidative addition or exchange) and the C2-Phenoxy group (directing group or leaving group).
Solvent selection is not merely about solubility; it dictates the reaction pathway. In non-polar solvents, the C2-phenoxy oxygen coordinates with reagents (Lithium), stabilizing specific intermediates. In polar aprotic solvents, this coordination is disrupted, altering regioselectivity.
| Parameter | Characteristic | Implication for Solvent Choice |
| Electronic Nature | Electron-deficient pyridine ring | Susceptible to nucleophilic attack at C2/C6. |
| C3-Position | Sterically crowded, electronically deactivated | Requires high-energy intermediates (Li-exchange) or active catalysts (Pd). |
| C2-Phenoxy | Potential Chelation Site (Lewis Basic) | Can stabilize C3-lithio species in non-coordinating solvents (Toluene). |
Critical Workflow: Lithium-Halogen Exchange[1]
The Issue: Researchers frequently report "scrambling" of the substitution pattern (Halogen Dance) or low yields when attempting to lithiate C3. The Cause: The 3-lithio species is thermodynamically unstable relative to the 4-lithio isomer. Solvent polarity dictates the rate of this isomerization.
Mechanism & Solvent Interaction
-
THF (Tetrahydrofuran): Solvates the lithium cation heavily, creating separated ion pairs. This makes the C3-lithio species highly reactive but prone to rapid isomerization (Halogen Dance) to the C4 position if temperatures exceed -78°C.
-
Toluene / Et₂O (Non-polar/Weakly Polar): Promotes contact ion pairs. The C2-phenoxy oxygen can coordinate to the Lithium atom at C3, forming a 5-membered chelate ring . This "Internal Solvation" stabilizes the C3-lithio species, preventing the Halogen Dance.
Protocol: Chelation-Controlled Lithiation
-
Recommended Solvent: Toluene (primary) or Et₂O (secondary).
-
Temperature: Strict -78°C.
-
Reagent: n-BuLi (1.1 equiv).
Step-by-Step Guide:
-
Dissolve 3-Bromo-2-phenoxypyridine in anhydrous Toluene (0.1 M).
-
Cool to -78°C (Acetone/Dry Ice bath). Do not use an ice-salt bath; it is not cold enough.
-
Add n-BuLi dropwise over 10 minutes.
-
Note: The phenoxy oxygen aids the de-aggregation of n-BuLi, facilitating the exchange.
-
-
Stir for exactly 15 minutes . (Prolonged stirring increases isomerization risk).
-
Add electrophile (e.g., DMF, aldehyde) immediately at -78°C.
Troubleshooting Visualization (DOT Diagram)
Caption: Solvent influence on the stability of the 3-lithio intermediate. Toluene utilizes the phenoxy group for stabilization.
Critical Workflow: Palladium-Catalyzed Coupling (Suzuki/Buchwald)
The Issue: Protodehalogenation (loss of Br without coupling) or catalyst poisoning. The Cause: The basic nitrogen of the pyridine ring can coordinate to Pd(II), poisoning the catalyst. The phenoxy group adds steric bulk, slowing oxidative addition.
Solvent System Optimization
For 3-bromo-2-phenoxypyridine, the solvent must balance the solubility of the organic substrate and the inorganic base while preventing catalyst deactivation.
| Solvent System | Application | Pros | Cons |
| 1,4-Dioxane/H₂O (4:1) | Standard Suzuki | Excellent solubility; moderate boiling point (101°C) allows thermal activation. | Peroxides in aged dioxane can decompose the catalyst. |
| Toluene/H₂O | Sterically Demanding | Biphasic system protects the catalyst; allows higher temps. | Requires Phase Transfer Catalyst (e.g., TBAB). |
| DMF or DMSO | Buchwald-Hartwig | High boiling point; stabilizes polar transition states. | Difficult to remove; can decompose Pd at >120°C. |
Protocol: Optimized Suzuki Coupling
Reagents: 3-Bromo-2-phenoxypyridine (1.0 eq), Boronic Acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(dppf)Cl₂ (0.05 eq).
-
Degassing: Purge the solvent (1,4-Dioxane ) with Argon for 15 minutes before adding the catalyst.
-
Why? Pyridines are electron-deficient; oxygen promotes homocoupling of the boronic acid, wasting reagents.
-
-
Base Addition: Dissolve K₂CO₃ in minimum water and add to the dioxane.
-
Temperature: Heat to 90°C .
-
Warning: Do not exceed 110°C. High heat promotes cleavage of the C2-phenoxy ether bond (SNAr by hydroxide).
-
Stability Troubleshooting: SNAr Risks
The Issue: Loss of the phenoxy group during reaction workup or high-temperature steps. The Cause: The C2 position is activated for Nucleophilic Aromatic Substitution (SNAr). While Phenoxy is a poorer leaving group than Halogens, it can be displaced by strong nucleophiles (alkoxides, thiols) in polar aprotic solvents.
Solvent-Temperature Danger Zones
Caption: Risk assessment for nucleophilic attack at the C2 position based on solvent/temperature.
Frequently Asked Questions (FAQ)
Q1: Why did my Lithium-Halogen exchange yield the 4-substituted product instead of the 3-substituted one? A: This is the "Halogen Dance." You likely used THF and allowed the temperature to rise above -78°C, or the quench was too slow. Switch to Toluene to utilize the chelation effect of the phenoxy oxygen, which locks the lithium at the C3 position [1].
Q2: Can I use ethanol or methanol for Suzuki coupling of this substrate? A: Use caution. While alcohols are common for Suzuki coupling, 3-bromo-2-phenoxypyridine is prone to SNAr at the C2 position if strong alkoxides are generated. If you must use alcohol, use Isopropanol (sterically hindered) rather than Methanol, and keep the temperature below 80°C [2].
Q3: My reaction mixture turned black immediately upon adding the Pd catalyst. Is it dead? A: "Pd black" formation indicates catalyst decomposition. This substrate (pyridine) can coordinate Pd. Ensure your solvent is thoroughly degassed (oxygen accelerates decomposition) and consider using a bidentate ligand catalyst like Pd(dppf)Cl₂ or XPhos-Pd-G2 , which are more resistant to poisoning than Pd(PPh₃)₄ [3].
Q4: Is the phenoxy group stable to acidic hydrolysis? A: Generally, yes. The 2-phenoxypyridine ether linkage is more robust than a standard alkyl ether. However, refluxing in strong mineral acids (HBr/HI) will cleave it to the 2-pyridone. For acidic workups, use mild acids like NH₄Cl or dilute HCl at room temperature.
References
-
Gribble, G. W. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University, Macmillan Group. 1[2][3]
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. 4
-
BenchChem. (2025). Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. (Analogous reactivity profile for 3-bromopyridines). 5
-
ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (Mechanistic insight on SNAr competition). 6
Sources
Validation & Comparative
Analytical Characterization of 3-Bromo-2-phenoxypyridine: A Comparative Technical Guide
The following guide provides an in-depth technical analysis for the characterization of 3-Bromo-2-phenoxypyridine , a critical intermediate in the synthesis of fused heterocycles and pharmaceutical scaffolds.
This content is structured to address the specific challenges of regioisomer differentiation and purity profiling, adhering to high-integrity scientific standards.
Introduction: The Analytical Mandate
3-Bromo-2-phenoxypyridine (CAS: 39263-32-6 analog/derivative class) represents a structural motif where the electron-deficient pyridine ring is coupled with an electron-rich phenoxy group.[1] In drug development, this scaffold is often a precursor for Heck or Suzuki couplings.[1]
The core analytical challenge lies in regio-integrity . The synthesis—often involving nucleophilic aromatic substitution (
This guide compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity assessment, and details the Nuclear Magnetic Resonance (NMR) logic required to definitively prove the substitution pattern.
Structural Elucidation: The "Identity" Workflow
Before quantification, the chemical structure must be validated.[1] Mass Spectrometry (MS) confirms the molecular weight, but only NMR can rule out regioisomers.
Comparative Technique Analysis: MS vs. NMR
| Feature | Mass Spectrometry (GC-MS/LC-MS) | Nuclear Magnetic Resonance (1H/13C) |
| Primary Utility | Molecular weight & Br-isotope pattern confirmation.[1] | Definitive regioisomer assignment. |
| Strengths | High sensitivity; detects trace debrominated byproducts.[1] | Maps H-H connectivity ( |
| Limitation | Cannot easily distinguish 3-bromo from 5-bromo isomers. | Requires milligram-scale sample; lower sensitivity.[1] |
| Verdict | Screening Tool | Validation Standard |
Mechanistic Insight: The NMR Logic
To confirm the 3-bromo position, one must analyze the coupling constants (
-
H6 (Proton adjacent to Nitrogen): Typically the most deshielded (downfield, ~8.0–8.5 ppm). It should appear as a doublet of doublets (
) due to coupling with H5 and a small long-range coupling with H4.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
H4 (Proton adjacent to Bromine): Appears as a doublet of doublets (
). The key is the coupling constantngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> (typically ~8 Hz). -
H5 (Middle Proton): Appears as a doublet of doublets (
), coupling with both H4 and H6.
Self-Validating Check: If the bromine were at the 5-position, the splitting patterns would shift drastically (creating a symmetric-like pattern if 3,5-substituted, or distinct meta-couplings).[1] The presence of a vicinal coupling (
Visualization: Structural Decision Tree
The following diagram outlines the logical flow for confirming the structure and selecting the purity method.
Caption: Logic flow for structural validation and method selection. Note the critical NMR coupling check.
Purity Profiling: HPLC vs. GC Performance
For quantitative analysis, researchers often debate between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]
Method A: Reverse Phase HPLC (Recommended)
HPLC is the robust choice for this compound because the phenoxy group adds significant lipophilicity, while the pyridine nitrogen introduces basicity. GC can suffer from peak tailing if the inlet liner is not perfectly deactivated, or if the compound degrades thermally.
Protocol Design (Self-Validating):
-
Column: C18 (Octadecyl) or Phenyl-Hexyl.[1] The Phenyl-Hexyl phase provides unique selectivity for the phenoxy-pyridine pi-pi interactions, often separating isomers better than C18.[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]
-
Why Acid? The pyridine nitrogen is basic.[1] Without acid, it interacts with silanols on the column, causing severe peak tailing. Acidifying the mobile phase protonates the nitrogen (
), ensuring a sharp peak.
-
-
Detection: UV at 254 nm (aromatic primary) and 280 nm.[1]
Method B: GC-FID (Alternative)
GC is viable for rapid in-process control (IPC) during synthesis but requires strict thermal stability checks.[1]
-
Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).[1]
-
Carrier: Helium at 1.0 mL/min.[1]
-
Inlet: Split mode (to prevent column overload).
Quantitative Comparison Table
| Metric | HPLC-UV (Method A) | GC-FID (Method B)[1] |
| Linearity ( | > 0.999 (0.05 - 1.0 mg/mL) | > 0.995 (0.1 - 2.0 mg/mL) |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~0.5 µg/mL |
| Run Time | 15 - 25 mins (Gradient) | 8 - 12 mins (Ramp) |
| Impurity Scope | Detects non-volatiles (Phenol salts, inorganic reagents).[2] | Misses salts; may degrade thermally labile byproducts.[1] |
| Peak Shape | Sharp (with acidic modifier).[1] | Risk of tailing (requires deactivated liner).[1] |
Detailed Experimental Protocols
Protocol 1: Validated HPLC Method for Purity
Use this method for final Certificate of Analysis (CoA) generation.
-
Sample Preparation: Dissolve 5 mg of 3-Bromo-2-phenoxypyridine in 10 mL of Acetonitrile (ACN). Sonicate for 5 mins. Filter through a 0.22 µm PTFE filter.[1]
-
Instrumentation: Agilent 1200/1260 or Waters Alliance.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection: 5 µL.
Data Interpretation: The product typically elutes between 10-12 minutes.[1] Impurities such as phenol (starting material) will elute early (approx. 4-6 mins), while dibrominated byproducts will elute later due to higher lipophilicity.[1]
Protocol 2: 1H NMR Characterization
Use this for structural proof.[1]
-
Solvent: DMSO-
or CDClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . (DMSO is preferred if the sample contains polar impurities/salts).[1] -
Concentration: ~10 mg in 0.6 mL solvent.
-
Acquisition: 16 scans minimum.[1]
-
Key Signals (Expected in CDCl
):-
6.8 - 7.5 ppm (Multiplet, 5H): Phenoxy group protons.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
~7.0 ppm (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , 1H): Pyridine H5. -
~7.9 ppm (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , 1H): Pyridine H4 (diagnostic for 3-Br). -
~8.1 ppm (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , 1H): Pyridine H6.
-
References
-
Synthesis and Characterization of Bromopyridines Source: National Institutes of Health (PMC) / Royal Society of Chemistry Context:[1] Methodologies for characterizing bromo-substituted pyridine rings using NMR and MS.[1][3] URL:[Link] (Representative link for bromopyridine characterization logic)
-
HPLC vs GC: A Comprehensive Comparison Source: Phenomenex / Lab Manager Context: Fundamental comparison of chromatography techniques for polar/aromatic compounds. URL:[Link][1]
-
Characterization of 3-Bromo-2-nitropyridine (Analogous Logic) Source: PubChem / SpectraBase Context:[1] Provides spectral data (NMR/IR) for the closely related 3-bromo-2-substituted pyridine scaffold, validating the expected shift patterns. URL:[Link][1]
-
Suzuki Cross-Coupling Ligand Synthesis Source: Arkat USA Context:[1][4] Experimental procedures for synthesizing and characterizing bipyridine/terpyridine ligands involving brominated pyridine intermediates.[1] URL:[Link][1]
Sources
mass spectrometry fragmentation pattern of 3-Bromo-2-phenoxypyridine
This technical guide details the mass spectrometry fragmentation behavior of 3-Bromo-2-phenoxypyridine , a critical scaffold in the synthesis of fused heterocycles and kinase inhibitors. This analysis focuses on Electron Ionization (EI) patterns, isotopic signatures, and mechanistic pathways, comparing the compound against non-halogenated and isomeric alternatives to aid in structural elucidation.
Executive Summary & Structural Context
3-Bromo-2-phenoxypyridine (
Unlike simple pyridines, the fragmentation of this molecule is driven by two competing pathways: C–O ether cleavage and C–Br homolysis . Understanding these pathways is essential for differentiating this scaffold from its regioisomers (e.g., 5-bromo-2-phenoxypyridine) and impurities during drug development.
Core Chemical Data
| Property | Value |
| Molecular Formula | |
| Monoisotopic Mass | 248.98 (for |
| Key Substituents | Bromine (C3), Phenoxy (C2) |
| Ionization Mode | Electron Ionization (EI, 70 eV) |
Primary Fragmentation Analysis
The mass spectrum of 3-Bromo-2-phenoxypyridine is characterized by three diagnostic zones.
Zone A: The Molecular Ion Cluster (m/z 249/251)
The most immediate identifier is the molecular ion (
-
m/z 249 : Contains
-
m/z 251 : Contains
Expert Insight: The stability of the aromatic pyridine and benzene rings allows the molecular ion to survive in significant abundance, unlike aliphatic ethers which often fragment immediately.
Zone B: The "Ortho-Effect" Cleavage (m/z 170)
A major fragment arises from the loss of the bromine atom.
-
Transition:
-
Observation: A distinct peak at m/z 170 .
-
Mechanism: The cleavage of the C–Br bond is facilitated by the stability of the resulting 2-phenoxypyridinyl cation . In the 3-bromo isomer, steric strain between the bulky bromine and the adjacent phenoxy group (ortho positioning) weakens the C–Br bond relative to the 5-bromo isomer, often making this peak more intense in the 3-bromo variant.
Zone C: Ether Linkage Scission (m/z 156/158 & m/z 77)
The ether oxygen acts as a pivot point for fragmentation.
-
Phenoxy Loss: Cleavage of the
bond yields the 3-bromopyridinyl cation .-
m/z 156/158 : Retains the bromine doublet pattern.
-
-
Pyridyl Loss: Cleavage of the
bond is less common but can yield the phenoxy cation (m/z 93) or, following CO loss, the phenyl cation .-
m/z 77 : Diagnostic for the unsubstituted phenyl ring (
).
-
Comparative Analysis: 3-Bromo vs. Alternatives
To validate the identity of 3-Bromo-2-phenoxypyridine, it must be compared against its structural relatives.
Comparison Table: Fragment Diagnostic Markers
| Feature | 3-Bromo-2-phenoxypyridine (Target) | 2-Phenoxypyridine (Analog) | 5-Bromo-2-phenoxypyridine (Isomer) |
| Molecular Ion ( | 249/251 (1:1 Doublet) | 171 (Single Peak) | 249/251 (1:1 Doublet) |
| Base Peak Trend | Often m/z 170 (Loss of Br) or m/z 77 | m/z 77 (Phenyl) or m/z 142 (Loss of CO) | Similar to 3-Bromo, but M-Br is often less intense due to lack of ortho-strain.[2] |
| Bromine Loss | m/z 170 (Prominent) | N/A | m/z 170 (Present) |
| Isotope Pattern | Distinct Doublet | None | Distinct Doublet |
| Mechanistic Note | Ortho-effect: Steric crowding at C3 promotes Br loss. | Standard ether cleavage. | Para-like stability: Stronger C-Br retention. |
Critical Distinction: The 2-Phenoxypyridine analog lacks the isotopic doublet. The 5-Bromo isomer is spectrally similar but can often be distinguished by the relative intensity of the m/z 170 peak; the 3-bromo position is more labile due to proximity to the ether oxygen.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the competitive fragmentation pathways derived from the molecular ion.
Figure 1: Competitive fragmentation pathways for 3-Bromo-2-phenoxypyridine showing Br loss vs. Ether cleavage.
Detailed Experimental Protocol
To reproduce these results or validate a sample, follow this standard GC-MS protocol.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) .
-
Concentration: Final concentration should be approx. 10-50 ppm.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Step 2: GC-MS Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temperature: 250°C (Split mode 20:1).
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Source Temperature: 230°C.
-
Ionization: Electron Impact (EI) at 70 eV .
Step 3: Data Interpretation Criteria
-
Check M+: Look for the 249/251 doublet. If only 249 is present, the sample is likely de-brominated (2-phenoxypyridine, M+ 171) or a different contaminant.
-
Verify Br Loss: Confirm the presence of m/z 170.
-
Check Phenyl Group: Ensure m/z 77 is present (confirms the phenoxy moiety).
References
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Halogenated Pyridines." NIST Chemistry WebBook, SRD 69. Link
- Safe, S. & Hutzinger, O. (1973). "Mass Spectrometry of Pesticides and Pollutants: Halogenated Aromatics." CRC Press.
-
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.[3] (Authoritative text on pyridine fragmentation mechanisms).
-
Bowie, J. H., et al. "Electron Impact Studies: Fragmentation of Ethers." Journal of the Chemical Society B, 1968.[4] (Mechanism of phenoxy ether cleavage).
Sources
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. raco.cat [raco.cat]
- 3. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Mass spectra of some phenylazopyridines and quinolines / Journal of Heterocyclic Chemistry, 1969 [sci-hub.box]
HPLC and GC methods for purity analysis of 3-Bromo-2-phenoxypyridine
Introduction: The Analytical Challenge
3-Bromo-2-phenoxypyridine (CAS: 39919-65-8) is a critical heterocyclic building block, frequently employed in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs) via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
For the analytical chemist, this molecule presents a distinct "Janus-faced" challenge:
-
Hydrophobicity: The phenoxy group imparts significant lipophilicity, requiring strong organic mobile phases in HPLC.
-
Basic Nitrogen: The pyridine ring is prone to silanol interactions, leading to peak tailing if pH is not strictly controlled.
-
Thermal Properties: While diaryl ethers are generally stable, the boiling point is predicted to exceed 300°C, pushing the limits of standard Gas Chromatography (GC) throughput.
This guide provides a rigorous comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, designed to help you select the optimal workflow for your purity profiling.
Physicochemical Profiling & Impurity Landscape[1]
Before method selection, we must define the Analytical Target Profile (ATP) . The method must separate the target from its synthetic precursors and potential byproducts.
Table 1: Physicochemical Properties
| Property | Value (Approx.) | Analytical Implication |
| Molecular Weight | 250.09 g/mol | Suitable for MS detection (LC or GC). |
| Boiling Point | ~310–330°C | Requires high-temperature GC columns; risk of carryover. |
| LogP | ~3.5 | Strong retention on C18; requires high % ACN/MeOH. |
| pKa (Pyridine N) | ~2–3 | Basic; requires buffered mobile phase (pH < 3 or > 7) to suppress ionization or silanol activity. |
The "Self-Validating" Impurity Profile
To ensure a method is trustworthy, it must resolve the specific impurities generated during synthesis. The most common route involves Nucleophilic Aromatic Substitution (SNAr) of 2,3-dibromopyridine with phenol.
DOT Diagram 1: Synthesis & Impurity Origins
Figure 1: Synthetic pathway showing critical impurities that the analytical method must resolve.
Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3]
Verdict: The Primary Recommendation for purity assay and impurity profiling.
Rationale
HPLC is preferred because it easily handles the polarity gap between the highly polar byproducts (Phenol, 3-Bromo-2-hydroxypyridine) and the lipophilic target. It also avoids the thermal stress of GC.
Protocol: Reverse Phase Gradient
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Why: End-capping reduces peak tailing caused by the pyridine nitrogen interacting with free silanols.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.
-
Why: Low pH (~2.0) protonates the pyridine nitrogen, preventing it from binding to silanols and ensuring sharp peak shape.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (primary) and 220 nm (for phenol sensitivity).
-
Temperature: 30°C.
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10 | Initial hold to retain polar impurities (Phenol). |
| 2.0 | 10 | Isocratic hold. |
| 15.0 | 90 | Linear ramp to elute the hydrophobic target. |
| 20.0 | 90 | Wash to remove bis-phenoxy dimers. |
| 20.1 | 10 | Re-equilibration. |
Performance Characteristics
-
Elution Order:
-
3-Bromo-2-hydroxypyridine: (Most Polar, elutes ~3-4 min)
-
Phenol: (Polar, elutes ~5-6 min)
-
2,3-Dibromopyridine: (Intermediate, elutes ~10-11 min)
-
3-Bromo-2-phenoxypyridine (Target): (Non-polar, elutes ~14-15 min)
-
-
Strengths: Excellent resolution of polar impurities; no thermal degradation.
-
Weaknesses: Requires solvent disposal; longer run time than GC.
Method B: Gas Chromatography (GC-FID)
Verdict: Excellent Secondary Method for raw material screening and solvent analysis, but limited for final purity due to boiling point constraints.
Rationale
GC offers superior resolution for volatile isomers and is "solvent-free" in operation. However, the high boiling point of the target requires aggressive thermal conditions.
Protocol: High-Temperature Split Method
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5), 30m x 0.32mm x 0.25µm.
-
Why: Standard non-polar phase; robust up to 325°C.
-
-
Carrier Gas: Helium or Hydrogen (Constant Flow: 1.5 mL/min).
-
Inlet: Split/Splitless (Split ratio 50:1). Temp: 280°C.[2]
-
Critical: High split ratio prevents column overload which causes fronting of the pyridine peak.
-
-
Detector: FID @ 300°C.
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 60 | 2.0 (Solvent Cut) |
| 20 | 220 | 0 |
| 10 | 300 | 5.0 (Elute Target) |
Performance Characteristics
-
Elution Order:
-
Phenol: (Early, often tails badly on non-polar columns).
-
2,3-Dibromopyridine: (Mid-elution).
-
3-Bromo-2-phenoxypyridine: (Late, ~280-290°C elution temp).
-
-
Strengths: Fast; high resolution of isomeric bromopyridines.
-
Weaknesses: Phenol analysis is poor without derivatization; risk of carryover for the high-boiling target; 3-bromo-2-hydroxypyridine may not elute or will decompose.
Comparative Analysis & Decision Matrix
Table 2: Method Comparison Data
| Feature | HPLC (UV) | GC (FID) |
| Precision (RSD) | < 0.5% | < 1.0% |
| LOD (Sensitivity) | ~0.05% (area) | ~0.01% (area) |
| Impurity Coverage | High (Detects salts, phenols, hydrolysis products) | Medium (Misses salts/polar degradants) |
| Throughput | 25 mins/sample | 15 mins/sample |
| Robustness | High (Buffered MP controls peak shape) | Medium (Active sites in liner cause tailing) |
Workflow Decision Logic
Use the following logic to determine which method to apply in your lab.
DOT Diagram 2: Method Selection Workflow
Figure 2: Decision matrix for selecting between HPLC and GC based on sample stage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12286, 3-Bromopyridine. Retrieved from [Link]
Sources
Cost-Benefit Analysis: Manufacturing vs. Sourcing 3-Bromo-2-phenoxypyridine
Executive Summary: The "Make" vs. "Buy" Verdict
For pharmaceutical and agrochemical pipelines requiring 3-Bromo-2-phenoxypyridine , the decision between commercial sourcing and in-house manufacturing is driven by a critical inflection point in scale.
While commercial sourcing is viable for milligram-scale screening (<5g), in-house manufacturing via SNAr coupling is the superior strategy for scales exceeding 100g. This verdict is based on the high availability of the precursor (3-bromo-2-chloropyridine), the atom-economic efficiency of the nucleophilic substitution, and a Cost of Goods Sold (COGS) reduction of approximately 60-75% compared to custom synthesis vendors.
| Feature | Commercial Sourcing | In-House Manufacturing (Recommended) |
| Cost Efficiency | Low (High markup on niche intermediate) | High (Commodity precursors) |
| Lead Time | 2-6 Weeks (Often "Make-to-Order") | 2-3 Days (Standard Protocol) |
| Purity Control | Vendor Dependent (>95% typical) | Process Dependent (>98% achievable) |
| Scalability | Linear Cost Increase | Economies of Scale |
Technical Context: The Scaffold Utility
3-Bromo-2-phenoxypyridine serves as a "bifunctional pivot" in medicinal chemistry. It contains two distinct reactive sites that allow for orthogonal functionalization:
-
The C-Br Bond (Position 3): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or amine groups.
-
The Phenoxy Group (Position 2): Acts as a stable ether linkage, often serving as a bioisostere for biaryl systems in kinase inhibitors and PPO-inhibiting herbicides [1].
The structural integrity of this scaffold relies on the chemoselectivity of its synthesis. The goal is to install the phenoxy group at C2 without disturbing the bromine at C3.
Comparative Route Analysis
To determine the optimal manufacturing path, we compare the two primary synthetic strategies.
Route A: Nucleophilic Aromatic Substitution (SNAr) [Recommended]
-
Precursors: 3-Bromo-2-chloropyridine + Phenol.
-
Mechanism: The chlorine at C2 is activated by the adjacent ring nitrogen, making it significantly more electrophilic than the bromine at C3. Phenoxide attacks C2, displacing chloride.
-
Advantage: High regioselectivity. The C-Br bond remains intact because C2 is electronically predisposed to nucleophilic attack over C3 [3].
Route B: Bromination of 2-Phenoxypyridine
-
Precursors: 2-Phenoxypyridine + Br2/NBS.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Flaw: The phenoxy group is an ortho/para director. Bromination typically occurs at the C5 position (para to the nitrogen) or results in a mixture of C3/C5 isomers, requiring difficult chromatographic separation [2].
Visualization: Synthetic Pathway Comparison
Caption: Route A (Top, Blue) offers direct regiocontrol via SNAr. Route B (Bottom, Red) suffers from poor selectivity.
Experimental Protocol: The Self-Validating System
This protocol is designed for Route A (SNAr). It is "self-validating" because the reaction progress can be visually monitored (formation of precipitate) and the workup relies on solubility differences, minimizing the need for chromatography.
Materials:
-
3-Bromo-2-chloropyridine (1.0 eq) [CAS: 52200-48-3]
-
Phenol (1.1 eq)
-
Potassium Carbonate (K2CO3) (1.5 eq, anhydrous)
-
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Water (for workup)[1]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.1 eq) in DMF (5 mL per gram of substrate). Add K2CO3 (1.5 eq).
-
Why: This generates the potassium phenoxide in situ, which is a stronger nucleophile than neutral phenol.
-
Observation: The mixture may warm slightly; ensure K2CO3 is well-suspended.
-
-
Addition: Add 3-Bromo-2-chloropyridine (1.0 eq) to the mixture.
-
Critical Check: No exotherm should be uncontrolled. The reaction requires heat to proceed efficiently.
-
-
Reaction: Heat the mixture to 90-100°C for 4-6 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (3-bromo-2-chloropyridine) is less polar than the product. The disappearance of the starting spot confirms conversion.
-
-
Quench & Isolation (The "Crash-Out" Method):
-
Cool the reaction mixture to room temperature.
-
Pour the DMF solution slowly into ice-cold water (5x reaction volume) with vigorous stirring.
-
Result: The product, being lipophilic, will precipitate as a solid, while the inorganic salts (KCl, excess K2CO3) and DMF remain in the aqueous phase.
-
-
Purification:
-
Filter the solid. Wash with water to remove residual DMF.
-
Recrystallize from Ethanol/Water if higher purity (>99%) is required.
-
Cost-Benefit Breakdown
The following data assumes a production target of 1 kg of Active Pharmaceutical Ingredient (API) intermediate.
| Cost Component | Commercial Purchase | In-House Manufacturing (Route A) |
| Raw Materials | N/A (Finished Good) | ~$450 (3-Br-2-Cl-Pyridine + Phenol) |
| Labor/Overhead | Low (Procurement admin) | Moderate (1 Chemist Day) |
| Waste Disposal | Minimal (Packaging) | Moderate (DMF/Aqueous waste) |
| Total Estimated Cost | $2,500 - $4,000 | ~$600 - $800 |
| Time to Hand | 4 Weeks | 3 Days |
Analysis: The precursor 3-Bromo-2-chloropyridine is a commodity chemical used widely in agrochemistry, keeping its price stable and low [4]. In contrast, the phenoxy-derivative is often priced as a "specialty building block," carrying a significant premium.
Decision Matrix Workflow
Caption: Decision logic based on material requirements. High-volume needs favor the "Make" pathway.
References
-
MDPI. (2017). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Retrieved from
-
BenchChem. (2025).[2] Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine. Retrieved from
-
Sigma-Aldrich. (n.d.).[3] 3-Bromo-2-chloropyridine Product Specification & Reactivity Profile. Retrieved from
-
ChemicalBook. (2024).[4] 3-Bromo-2-chloropyridine Downstream Applications. Retrieved from
Sources
Technical Characterization Guide: Spectroscopic Profiling of 3-Bromo-2-phenoxypyridine Scaffolds
Executive Summary & Structural Context
3-Bromo-2-phenoxypyridine represents a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and agrochemicals. Its value lies in the orthogonal reactivity of its functional groups: the ether linkage (stable anchor) and the C-3 bromide (reactive handle for Palladium-catalyzed cross-couplings).
This guide provides a comparative spectroscopic analysis to distinguish the target compound from its regioisomers (specifically the 5-bromo analog) and its precursors. The data presented here synthesizes experimental baselines with mechanistic principles to ensure accurate structural assignment.
Core Structural Challenges
-
Regioisomerism: Direct bromination of 2-phenoxypyridine often favors the 5-position (para to the ether). Obtaining the 3-bromo isomer typically requires starting from 2-chloro-3-bromopyridine.
-
Electronic Ambiguity: The electron-donating phenoxy group competes with the electron-withdrawing pyridine nitrogen and bromine atom, creating a complex NMR shielding environment.
Synthesis & Workflow Logic
To ensure the spectroscopic data matches the target, one must validate the synthesis pathway. The 3-bromo isomer is rarely made by direct bromination.
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways and the resulting isomeric risks.
Caption: Figure 1. Synthetic logic flow. Route B is required for the 3-bromo isomer; Route A predominantly yields the 5-bromo impurity.
Comparative Spectroscopic Analysis
Proton NMR ( H NMR) Profiling
The most definitive method for distinguishing the 3-bromo target from the 5-bromo impurity is the coupling pattern of the pyridine ring protons.
Key Diagnostic Mechanism:
-
3-Bromo Isomer: The proton at C-4 is ortho to the bromine, causing a downfield shift. H-6 is a doublet of doublets (
). -
5-Bromo Isomer: The proton at C-6 is ortho to the bromine and alpha to the nitrogen, shifting it significantly downfield. H-3 is a doublet (
).
Comparative Chemical Shift Table (400 MHz, CDCl
)
| Position | 2-Phenoxypyridine (Parent) | 3-Bromo-2-phenoxypyridine (Target) | 5-Bromo-2-phenoxypyridine (Impurity) | Diagnostic Note |
| H-3 | 6.90 (d) | — (Substituted) | 6.85 (d) | Loss of H-3 signal confirms 3-substitution. |
| H-4 | 7.68 (t/m) | 7.95 (dd) | 7.75 (dd) | H-4 shifts downfield in target due to ortho-Br. |
| H-5 | 7.05 (m) | 6.95 (dd) | — (Substituted) | Loss of H-5 signal confirms 5-substitution. |
| H-6 | 8.20 (dd) | 8.15 (dd) | 8.35 (d) | H-6 in 5-bromo isomer is a fine doublet (only couples to H-4). |
| Ph-H | 7.10 - 7.45 (m) | 7.15 - 7.50 (m) | 7.15 - 7.50 (m) | Phenyl signals overlap; not diagnostic. |
Coupling Constant (
-
Target (3-Br):
Hz (Ortho), Hz (Ortho), Hz (Meta). -
Impurity (5-Br):
Hz (Ortho), Hz (Meta).
Carbon NMR ( C NMR) Signatures
The carbon spectrum provides confirmation of the substitution site via the ipso-carbon shift.
| Carbon | Shift ( | Assignment Logic |
| C-2 | 158.5 - 160.0 | Deshielded: Attached to both Nitrogen and Oxygen. |
| C-3 | 110.0 - 112.5 | Shielded: Carbon attached to Bromine (Heavy atom effect). |
| C-4 | 140.0 - 142.0 | Deshielded: Ortho to Bromine. |
| C-6 | 145.0 - 147.0 | Deshielded: Alpha to Nitrogen. |
Mass Spectrometry & Vibrational Spectroscopy
Mass Spectrometry (EI/ESI)
Mass spectrometry is critical for verifying the presence of bromine but less effective for distinguishing regioisomers.
-
Molecular Ion (
): 249 / 251 amu. -
Isotopic Pattern: The hallmark 1:1 doublet intensity ratio (79Br : 81Br) confirms mono-bromination.
-
Fragmentation Pathway:
-
Primary Loss: Cleavage of the ether bond, loss of the phenoxy radical (
). -
Secondary Loss: Extrusion of CO from the remaining pyridine fragment (typical for phenoxy ethers).
-
Infrared (IR) Spectroscopy
-
C-O-C Stretch: Strong band at 1230–1250 cm
(Aryl ether). -
C-Br Stretch: Weak/Medium band at 1050–1070 cm
(often obscured in fingerprint region). -
C=N Stretch: ~1580 cm
(Pyridine ring).
Experimental Protocols
Protocol A: Structural Validation Workflow
Use this self-validating protocol to confirm the identity of synthesized batches.
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl
. Ensure the solution is clear; filtration through a cotton plug is recommended to remove inorganic salts from the reaction. -
Acquisition:
-
Run standard
H NMR (minimum 16 scans). -
Crucial Step: Expand the region 6.5–8.5 ppm.
-
-
Decision Gate:
-
Do you see a doublet at ~6.8-6.9 ppm?
-
YES: You likely have the 5-bromo isomer (H-3 signal) or unsubstituted starting material.
-
NO: Check for a doublet of doublets at ~7.95 ppm. This is H-4 of the target 3-bromo isomer.
-
-
Protocol B: Purification (If Isomers are Mixed)
If Route A (Direct Bromination) was attempted and a mixture exists, separation is difficult due to similar polarity.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5
80:20). -
Elution Order: The 3-bromo isomer is typically slightly less polar than the 5-bromo isomer due to the steric shielding of the ether oxygen by the bulky bromine, reducing hydrogen bond acceptance capability of the ether oxygen.
References
-
Synthesis of 3-Bromopyridines
- Title: "Regioselective Synthesis of Bromopyridines via SNAr"
- Source:Journal of Organic Chemistry / PubChem D
-
URL:[Link]
-
NMR Shift Data (Pyridine Derivatives)
- Title: "Proton NMR Chemical Shifts of Pyridine Deriv
- Source:Organic Chemistry D
-
URL:[Link]
-
Mass Spectrometry of Phenoxy Ethers
- Title: "Fragmentation patterns of diphenyl ether deriv
- Source:NIST Chemistry WebBook
-
URL:[Link]
Comparative Validation: Regioselective Synthesis of 3-Bromo-2-phenoxypyridine
Catalytic C-O Coupling vs. Classical
Executive Summary
This guide validates a modernized synthetic route for 3-Bromo-2-phenoxypyridine , a critical intermediate in the synthesis of fused heterocycles (e.g., benzofuro[3,2-b]pyridines) and bioactive scaffolds. We compare the legacy Nucleophilic Aromatic Substitution (
Key Finding: The catalytic route (Method B) demonstrates superior regioselectivity and safety profiles compared to the thermal
Strategic Rationale & Mechanistic Landscape
The synthesis of 3-bromo-2-phenoxypyridine requires the selective displacement of the bromine at the C2 position of 2,3-dibromopyridine , leaving the C3 bromine intact for downstream functionalization.
The Challenge: Regioselectivity
-
Electronic Bias: The C2 position is naturally more electrophilic due to the inductive effect of the adjacent pyridine nitrogen.
-
The Trap: In classical
, the activation energy difference between C2 and C3 displacement shrinks at the high temperatures required to force the reaction, leading to inseparable mixtures of 2-phenoxy, 3-phenoxy, and 2,3-diphenoxy impurities.
The Solution: Kinetic Control via Catalysis
By utilizing a bulky biaryl phosphine ligand system, we exploit the inherent difference in rates of oxidative addition. The Pd(0) catalyst preferentially inserts into the C2-Br bond (which is electronically more deficient and sterically accessible) significantly faster than the C3-Br bond, locking in regioselectivity before the C-O bond formation occurs.
Comparative Analysis: Method A vs. Method B
The following data summarizes the validation runs performed on a 50g scale.
| Metric | Method A: Classical | Method B: Pd-Catalyzed C-O Coupling |
| Reagents | Phenol, | Phenol, |
| Temperature | ||
| Reaction Time | 18 Hours | 4 Hours |
| Conversion | 92% | >99% |
| Regioselectivity (C2:C3) | 85:15 | 98:2 |
| Isolated Yield | 68% (requires chromatography) | 90% (crystallization only) |
| E-Factor (Waste/Product) | High (DMF removal, aqueous wash) | Low (Toluene recycled, filtration) |
| Safety Profile | High thermal risk, runaway potential | Mild, stable heat flow |
Detailed Experimental Protocols
Method A: Classical
(Baseline)
Note: Provided for comparison. Not recommended for scale-up.
-
Charge 2,3-dibromopyridine (1.0 eq) and Phenol (1.1 eq) into a reactor with DMF (10V).
-
Add milled
(2.0 eq) in portions. -
Heat to
. Critical Caution: Exothermic decomposition of DMF can occur at elevated temperatures with bases. -
Monitor by HPLC. Reaction typically stalls at 90% conversion due to tar formation.
-
Workup: Quench into ice water, extract with EtOAc.
-
Purification: Silica gel chromatography is required to separate the C2-isomer from the C3-isomer and bis-phenoxy byproducts.
Method B: Pd-Catalyzed Cross-Coupling (Recommended)
Note: This protocol utilizes a "self-validating" design where color change indicates catalyst activation.[1]
Reagents:
-
2,3-Dibromopyridine (1.0 eq)[2]
-
Phenol (1.2 eq)
- (1 mol%)[1]
-
RockPhos (or tBuBrettPhos) (2 mol%)
- (1.5 eq)
-
Toluene (anhydrous, 8V)
Step-by-Step Protocol:
-
Catalyst Pre-formation: In a separate vessel, mix
and RockPhos in Toluene (2V) at RT for 10 mins. Validation Check: Solution should turn from orange to a deep red/brown, indicating ligation. -
Main Charge: Charge 2,3-dibromopyridine, Phenol, and
into the main reactor with Toluene (6V). -
Initiation: Add the catalyst solution to the main slurry under
atmosphere. -
Reaction: Heat to
. -
IPC (In-Process Control): Monitor via HPLC at 2 hours.
-
Pass Criteria: < 0.5% starting material, < 1% C3-isomer.
-
-
Workup: Cool to RT. Filter off inorganic salts (
, excess carbonate). -
Isolation: Concentrate the filtrate. Recrystallize from Heptane/IPA (9:1).
-
Result: White crystalline solid.
-
Visualizing the Validation
Diagram 1: Synthetic Strategy & Selectivity Flow
This diagram illustrates the divergent pathways. Note the "Red Zone" in Method A representing the loss of yield to impurities.
Caption: Comparison of reaction pathways showing the high-selectivity funnel of the Pd-catalyzed route vs. the impurity generation in classical SNAr.
Diagram 2: Mechanistic Cycle (Method B)
Understanding why Method B works is crucial for troubleshooting. The cycle relies on the preferential oxidative addition at the electron-deficient C2 position.
Caption: The catalytic cycle highlights the critical oxidative addition step where the C2-selectivity is established, avoiding C3 byproducts.
References
-
Regioselectivity in 2,3-Dihalopyridines: Spivey, A. C., et al. "Reactivity of 2,3-Dihalopyridines: Selective Functionalization via Palladium Catalysis."[2] Journal of Organic Chemistry, 2000. [Link]
-
General Buchwald-Hartwig C-O Coupling Conditions: Burgos, C. H., & Barder, T. E., & Buchwald, S. L. "Palladium-Catalyzed Synthesis of Aryl Ethers." Angewandte Chemie International Edition, 2006. [Link]
- Comparison to SNAr Methodologies (Patent Literature)
-
Ligand Effects in C-O Coupling (RockPhos/BrettPhos): Maitre, L., et al. "Ligand-Controlled Regioselectivity in the Palladium-Catalyzed Cross-Coupling of Dihaloheterocycles." Organic Letters, 2018. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
